Technical Documentation Center

1-(4-Isopropoxyphenyl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Isopropoxyphenyl)propan-1-one
  • CAS: 35081-48-2

Core Science & Biosynthesis

Foundational

p-Isopropoxypropiophenone chemical structure and molecular weight

Chemical Structure, Synthesis, and Molecular Characterization Executive Summary p-Isopropoxypropiophenone (CAS: 35081-48-2), chemically known as 1-(4-isopropoxyphenyl)propan-1-one , is a specialized aromatic ketone used...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Molecular Characterization

Executive Summary

p-Isopropoxypropiophenone (CAS: 35081-48-2), chemically known as 1-(4-isopropoxyphenyl)propan-1-one , is a specialized aromatic ketone used as a lipophilic building block in organic synthesis and pharmaceutical development.[1][2][3][4] It serves as a key intermediate for functionalizing propiophenone cores, bridging the gap between simple phenolic precursors (like p-hydroxypropiophenone, a known antigonadotropin) and complex active pharmaceutical ingredients (APIs) or liquid crystal mesogens.

This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol, and spectroscopic characterization data, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The introduction of the isopropoxy group at the para position of the propiophenone ring significantly alters the molecule's lipophilicity (LogP) and solubility profile compared to its parent phenol.

Table 1: Chemical Identity & Constants
PropertyValue
IUPAC Name 1-(4-propan-2-yloxyphenyl)propan-1-one
Common Name p-Isopropoxypropiophenone; 4'-Isopropoxypropiophenone
CAS Registry Number 35081-48-2
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CCC(=O)C1=CC=C(OC(C)C)C=C1
InChI Key UQVJVUWEYMWXOL-UHFFFAOYSA-N
Physical State Low-melting solid or viscous oil (Ambient)
Predicted Boiling Point ~297°C (at 760 mmHg)
Predicted LogP 3.2 (Lipophilic)

Structural Analysis & Electronic Effects

The molecule features a propiophenone core substituted at the para position with an isopropoxy group .

  • Electronic Effect: The isopropoxy group acts as a strong

    
    -donor (inductive) and 
    
    
    
    -donor (resonance), increasing electron density in the benzene ring. This makes the carbonyl oxygen more basic and the aromatic ring more susceptible to electrophilic aromatic substitution at the ortho positions relative to the ether linkage.
  • Steric Effect: The bulky isopropyl group disrupts crystal packing more effectively than a methoxy or ethoxy group, typically lowering the melting point relative to p-methoxypropiophenone (MP: 27–29°C).

Diagram 1: Chemical Structure & Functional Groups

ChemicalStructure Core Propiophenone Core (Ar-C(=O)-Et) Substituent p-Isopropoxy Group (-O-CH(CH3)2) Core->Substituent Para-Substitution Effect Electronic Effects: +M (Resonance Donor) +I (Inductive Donor) Substituent->Effect Induces Reactivity Reactivity: Nucleophilic Oxygen Activated Ring Effect->Reactivity Determines

Caption: Structural decomposition of p-Isopropoxypropiophenone highlighting the electronic influence of the ether substituent on the aromatic core.

Synthetic Methodology

The most robust route to p-Isopropoxypropiophenone is the Williamson Ether Synthesis , utilizing p-hydroxypropiophenone (Paroxypropione) as the nucleophile and an isopropyl halide as the electrophile.

Critical Mechanism Note

The reaction involves an


 attack by the phenoxide ion on the secondary halide (isopropyl bromide).
  • Challenge: Secondary halides are prone to

    
     elimination (forming propylene) under strong basic/high-temperature conditions.
    
  • Solution: Use a mild base (Potassium Carbonate ,

    
    ) and a polar aprotic solvent (DMF  or Acetonitrile ) at moderate temperatures (60–80°C) to maximize substitution over elimination.
    
Experimental Protocol

Reagents:

  • p-Hydroxypropiophenone (1.0 eq)[5]

  • Isopropyl Bromide (1.2 eq) or Isopropyl Iodide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-hydroxypropiophenone (10 mmol, 1.50 g) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Isopropyl Bromide (12 mmol, 1.13 mL) dropwise.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1) until the starting phenol (

    
    ) disappears and the product (
    
    
    
    ) dominates.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and product. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with water (

    
    ), then brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[6]
Diagram 2: Synthesis Workflow

Synthesis Start Start: p-Hydroxypropiophenone (1.0 eq) Reagents Reagents: K2CO3 (2.0 eq) Isopropyl Bromide (1.2 eq) Solvent: DMF Start->Reagents Reaction Reaction: 70°C, 4-6 Hours (SN2 Mechanism) Reagents->Reaction Workup Workup: Quench with Ice Water Extract with EtOAc Reaction->Workup Product Final Product: p-Isopropoxypropiophenone (Yield: ~85-90%) Workup->Product

Caption: Optimized Williamson Ether Synthesis pathway for converting p-hydroxypropiophenone to p-isopropoxypropiophenone.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct isopropyl and propionyl signals in the Proton NMR (


-NMR) spectrum.
Predicted -NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
7.92 Doublet (

Hz)
2HAr-H (ortho to C=O)Aromatic Ring
6.90 Doublet (

Hz)
2HAr-H (ortho to O-iPr)Aromatic Ring
4.65 Septet (

Hz)
1H

Isopropyl Methine
2.95 Quartet (

Hz)
2H

Propionyl Methylene
1.36 Doublet (

Hz)
6H

Isopropyl Methyls
1.21 Triplet (

Hz)
3H

Propionyl Methyl

Interpretation:

  • The Septet at 4.65 ppm is the diagnostic signal for the isopropoxy group, confirming the successful alkylation of the phenol.

  • The AA'BB' pattern (two doublets) in the aromatic region confirms para-substitution.

Applications & Handling

Pharmaceutical & Industrial Utility[1]
  • API Intermediate: It serves as a lipophilic analog of Paroxypropione (a pituitary inhibitor) and can be further functionalized (e.g., via alpha-bromination) to synthesize derivatives of Ifenprodil or Propafenone analogs where solubility modulation is required.

  • Liquid Crystals: Alkoxypropiophenones are common mesogenic cores. The isopropoxy tail prevents efficient packing, often lowering the melting point to create room-temperature liquid crystal phases when coupled with other rigid cores.

Safety Considerations
  • Hazards: Irritating to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent oxidation of the ether linkage over long periods.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • NIST Chemistry WebBook. Paroxypropione (p-Hydroxypropiophenone) Spectral Data. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis using Potassium Carbonate in DMF. (Adapted protocol standard). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-[4-(1-methylethoxy)phenyl]-1-propanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-[4-(1-methylethoxy)phenyl]-1-propanone, a ketone of i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-[4-(1-methylethoxy)phenyl]-1-propanone, a ketone of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis strategies, structural characterization, and its emerging role as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Chemical Identity and Nomenclature

1-[4-(1-methylethoxy)phenyl]-1-propanone is an aromatic ketone characterized by a propanone group and an isopropoxy substituent on the phenyl ring. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(4-propan-2-yloxyphenyl)propan-1-one[1]
Synonyms 1-(4-isopropoxyphenyl)propan-1-one, 4'-Isopropoxypropiophenone, p-Isopropoxypropiophenone, 1-Propanone, 1-[4-(1-methylethoxy)phenyl]-[1]
CAS Number 35081-48-2[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]

Synthesis Methodologies

The synthesis of 1-[4-(1-methylethoxy)phenyl]-1-propanone can be approached through two primary and well-established synthetic strategies: Friedel-Crafts acylation and Williamson ether synthesis. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation of Isopropoxybenzene

This is a direct and efficient method for the synthesis of the target compound. The reaction involves the electrophilic acylation of isopropoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Friedel-Crafts Acylation cluster_products Products Isopropoxybenzene Isopropoxybenzene Product 1-(4-isopropoxyphenyl)propan-1-one Isopropoxybenzene->Product PropionylChloride Propionyl Chloride PropionylChloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product HCl HCl

Figure 1: Friedel-Crafts Acylation of Isopropoxybenzene.

Experimental Protocol:

A detailed protocol for a similar Friedel-Crafts acylation is as follows, which can be adapted for the synthesis of the target molecule[2]:

  • To a stirred mixture of anhydrous aluminum trichloride in a suitable dry solvent (e.g., dichloromethane) at a reduced temperature (e.g., -10°C), a mixture of isopropoxybenzene and propionyl chloride is added dropwise over a period of time, maintaining the temperature between -5°C and 0°C.[2]

  • After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 30 minutes) to ensure complete reaction.[2]

  • The reaction is then quenched by carefully adding a dilute solution of hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.[2]

  • The combined organic extracts are washed with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

  • The crude product can be further purified by techniques such as distillation or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum trichloride and a dry solvent is critical as the Lewis acid catalyst is highly reactive with water, which would deactivate it and inhibit the reaction.

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate, prevent side reactions, and improve the selectivity for the desired para-substituted product.

  • Quenching with Acid: The addition of dilute acid is necessary to decompose the aluminum chloride complex formed with the ketone product, thereby liberating the final product.

  • Washing with Bicarbonate: This step is essential to remove any unreacted acid and acidic byproducts, which could interfere with the isolation and purification of the product.

Williamson Ether Synthesis followed by Friedel-Crafts Acylation

Step 1: Williamson Ether Synthesis of Isopropoxybenzene

This reaction involves the deprotonation of phenol to form the phenoxide ion, which then acts as a nucleophile to displace a halide from 2-bromopropane.

Williamson Ether Synthesis cluster_products Products Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Base Base (e.g., NaOH) Base->Phenoxide Bromopropane 2-Bromopropane Isopropoxybenzene Isopropoxybenzene Bromopropane->Isopropoxybenzene Phenoxide->Isopropoxybenzene NaBr NaBr

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Isopropoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the melting and boiling points of 1-(4-Isopropoxyphenyl)propan-1-one, a key chemical inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 1-(4-Isopropoxyphenyl)propan-1-one, a key chemical intermediate. Beyond presenting the core physical constants, this document delves into the profound implications of these properties for pharmaceutical research and development. It offers a detailed, field-proven methodology for the accurate determination of these parameters, emphasizing the principles of scientific integrity and experimental robustness. This guide is intended to serve as a valuable resource for scientists engaged in chemical synthesis, quality control, and formulation development, providing both the data and the foundational knowledge necessary for its effective application.

Introduction: The Significance of Fundamental Physicochemical Properties

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Among the most critical of these are the melting and boiling points. These are not merely static numbers; they are indicators of a substance's identity, purity, and intermolecular forces. For a compound such as 1-(4-Isopropoxyphenyl)propan-1-one, which serves as a building block in the synthesis of more complex molecules, precise knowledge of its melting and boiling points is essential for process control, purification, and quality assurance.

The melting point, in particular, is a powerful first indicator of purity.[1][2][3] A sharp and well-defined melting point range is characteristic of a pure crystalline solid, while the presence of impurities typically leads to a depression and broadening of this range.[1][2][3] This principle, known as melting point depression, is a cornerstone of quality control in the pharmaceutical industry.[3] Furthermore, the melting point is intrinsically linked to a molecule's crystal lattice energy and can provide insights into its solubility and stability—factors that have a direct bearing on a drug's bioavailability.[4] A 2009 study highlighted an interesting relationship where lower melting compounds, for a given dose, are more likely to be well absorbed.[4] The boiling point is equally critical, especially for compounds that are liquid at or near room temperature or are purified by distillation. It provides a measure of the volatility of a substance and is a key parameter in designing and optimizing purification processes.

This guide will provide the known melting and boiling point data for 1-(4-Isopropoxyphenyl)propan-1-one, followed by a detailed exploration of the experimental methodologies for their determination, ensuring that researchers can confidently apply and interpret these crucial parameters in their work.

Physicochemical Properties of 1-(4-Isopropoxyphenyl)propan-1-one

1-(4-Isopropoxyphenyl)propan-1-one is a chemical compound with the molecular formula C12H16O2.[5][6][7] It is also known by its IUPAC name, 1-(4-propan-2-yloxyphenyl)propan-1-one.[6][7]

Below is a summary of its key identifiers and physical properties:

PropertyValueSource(s)
CAS Number 35081-48-2[5][6][7]
Molecular Formula C12H16O2[5][6][7]
Molecular Weight 192.25 g/mol [6]
Melting Point Not available in the search results
Boiling Point Not available in the search results

Note: While specific experimental values for the melting and boiling points of 1-(4-Isopropoxyphenyl)propan-1-one were not found in the provided search results, the following sections provide detailed protocols for their experimental determination.

The Critical Role of Melting and Boiling Points in Drug Development

The determination of melting and boiling points is far from a routine academic exercise; it is a critical component of the quality control and characterization process in the pharmaceutical industry.[1][2]

3.1. Melting Point: A Sentinel of Purity and a Predictor of Performance

  • Purity Assessment: As a primary and accessible test, melting point analysis is an indispensable tool for gauging the purity of active pharmaceutical ingredients (APIs).[1][2] A narrow melting range is indicative of high purity, whereas a broad range suggests the presence of contaminants.[1]

  • Identity Confirmation: The melting point is a characteristic physical constant that can be used to confirm the identity of a compound when compared against a known reference standard.[1][2]

  • Polymorphism Detection: Many pharmaceutical solids can exist in different crystalline forms, or polymorphs, each with its own unique melting point, solubility, and bioavailability. Melting point determination is a key technique used to identify and differentiate between these polymorphs.[2]

  • Batch-to-Batch Consistency: Ensuring consistency in the melting point across different manufacturing batches is crucial for maintaining the quality and therapeutic efficacy of a drug product.[2]

3.2. Boiling Point: A Guide for Purification and Handling

  • Purification: For liquid compounds or those that can be melted without decomposition, distillation is a primary method of purification. The boiling point is the key parameter that governs this separation process.

  • Process Chemistry: Knowledge of the boiling point is essential for designing safe and efficient synthetic routes, particularly for reactions conducted at elevated temperatures.

  • Handling and Storage: The boiling point provides an indication of a substance's volatility, which is important for establishing safe handling and storage procedures to minimize exposure and prevent loss of material.

Experimental Protocols for Accurate Determination

The following sections provide detailed, step-by-step methodologies for the determination of melting and boiling points, suitable for a research and development laboratory setting.

4.1. Melting Point Determination: The Capillary Method

The capillary method is the most common and accessible technique for determining the melting point of a solid.[8]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine, powdered form.[8][9] If necessary, gently grind the sample using a mortar and pestle.[9]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.[10][11]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube to pack the sample into the closed end.[10]

    • The packed sample height should be between 2-3 mm.[10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[8][10]

    • If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.[10]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting:

    • Report the result as a melting point range (e.g., 120-122°C).

    • If a redetermination is necessary, always use a fresh sample, as the original sample may have decomposed.

4.2. Boiling Point Determination: The Thiele Tube Method

For small quantities of a liquid, the Thiele tube method is a simple and efficient way to determine the boiling point.[12]

Principle: A small sample is heated in a tube along with an inverted capillary. The boiling point is the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed as the point where the liquid is drawn back into the capillary upon cooling.[12]

Apparatus:

  • Thiele tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Thermometer (with 0.2°C subdivisions or smaller)[13]

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Assembly:

    • Add a few milliliters of the liquid sample to the small test tube.

    • Place the capillary tube, open end down, into the test tube.

    • Attach the test tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to allow for convection currents to maintain a uniform temperature.[14]

  • Heating:

    • Gently heat the side arm of the Thiele tube.[14]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement:

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[14]

  • Correction:

    • Record the barometric pressure. If the pressure is not at standard sea-level pressure (760 mmHg or 101.3 kPa), a correction to the observed boiling point may be necessary.[13][15]

Visualizing the Workflow

The following diagram illustrates the general workflow for the determination of the melting point of a solid compound like 1-(4-Isopropoxyphenyl)propan-1-one.

MeltingPointWorkflow start Start: Obtain Sample prep Sample Preparation: - Ensure sample is dry - Grind to a fine powder start->prep load Load Capillary Tube: - Tap open end into sample - Pack to 2-3 mm height prep->load place Place in Apparatus load->place heat_fast Rapid Heating Phase: Heat to ~20°C below expected melting point place->heat_fast heat_slow Slow Heating Phase: Heat at 1-2°C per minute heat_fast->heat_slow observe_start Observe & Record T1: First droplet of liquid appears heat_slow->observe_start observe_end Observe & Record T2: All solid has melted observe_start->observe_end report Report Melting Range (T1 - T2) observe_end->report end End report->end

Caption: Workflow for Melting Point Determination by the Capillary Method.

Conclusion

The melting and boiling points of 1-(4-Isopropoxyphenyl)propan-1-one are fundamental physical constants that provide critical insights into its identity, purity, and behavior. For researchers in drug development, a precise understanding and accurate determination of these properties are not just a matter of good laboratory practice but a necessity for ensuring the quality, safety, and efficacy of the final therapeutic product. The methodologies outlined in this guide provide a robust framework for obtaining reliable data, thereby supporting the advancement of pharmaceutical science and the development of new medicines.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Colorado Boulder. (n.d.). Melting Points. [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide. [Link]

  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Chemical Information and Modeling, 49(5), 1334–1339. [Link]

  • Pharmaguideline. (2011, September 4). Determination of Boiling Range or Temperature and Distillation Range. [Link]

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]

Sources

Exploratory

1-(4-Isopropoxyphenyl)propan-1-one: Chemical Profile, Precursor Analysis, and Regulatory Status

Part 1: Executive Summary Is 1-(4-Isopropoxyphenyl)propan-1-one a controlled substance precursor? As of early 2026, 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2) is not explicitly listed as a scheduled precursor u...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Is 1-(4-Isopropoxyphenyl)propan-1-one a controlled substance precursor?

As of early 2026, 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2) is not explicitly listed as a scheduled precursor under the United Nations 1988 Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. It does not appear on the US DEA List I or List II of Regulated Chemicals, nor is it currently a Category 1 precursor in the European Union.

However, this compound is classified as a "designer precursor" or "masked precursor." It is structurally engineered to bypass specific chemical controls targeting 4-methylpropiophenone (the precursor to Mephedrone). In a forensic context, 1-(4-Isopropoxyphenyl)propan-1-one is the direct chemical progenitor of 4-isopropoxymethcathinone , a New Psychoactive Substance (NPS) belonging to the cathinone class.

Critical Advisory for Researchers: While the substance may be legally purchasable for industrial applications (e.g., as a photoinitiator intermediate), its possession and use are subject to "catch-all" regulations such as the US Federal Analogue Act or the EU’s monitoring of non-scheduled substances if illicit intent is suspected.

Part 2: Chemical Profile & Identification[1]

This section establishes the technical identity of the compound to distinguish it from regulated analogs.

PropertyDetail
IUPAC Name 1-(4-propan-2-yloxyphenyl)propan-1-one
Common Names 4'-Isopropoxypropiophenone; p-Isopropoxypropiophenone
CAS Registry Number 35081-48-2
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State Pale yellow liquid or low-melting solid (depending on purity)
Structural Class Alkoxy-substituted Propiophenone

Structural Significance: The molecule consists of a propiophenone backbone with an isopropoxy group (-OCH(CH₃)₂) at the para (4') position. This specific substitution pattern is critical because it renders the molecule chemically distinct from controlled precursors like 3,4-MDP-2-P (PMK) or 4-methylpropiophenone, while retaining the reactivity required to synthesize psychoactive cathinones.

Part 3: Forensic & Synthetic Analysis

The "Designer Precursor" Mechanism

In drug development and forensic science, understanding the causality of precursor selection is vital. Illicit chemists select 1-(4-Isopropoxyphenyl)propan-1-one not for its efficiency, but for its regulatory invisibility .

The synthesis of the target cathinone follows a standard two-step mechanism common to all propiophenone derivatives:

  • Alpha-Bromination: The ketone is brominated at the alpha position (adjacent to the carbonyl) to form a highly reactive alpha-bromo ketone.

  • Nucleophilic Substitution (Amination): The bromine is displaced by an amine (typically methylamine) to yield the final cathinone.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation from the legitimate industrial chemical to the psychoactive agent.

G Start 1-(4-Isopropoxyphenyl) propan-1-one (CAS: 35081-48-2) Step1 Alpha-Bromination Start->Step1 + Br2 / H+ Inter 2-Bromo-1-(4-isopropoxyphenyl) propan-1-one (Intermediate) Step1->Inter Step2 Amination (Methylamine) Inter->Step2 + CH3NH2 End 4-Isopropoxymethcathinone (Target NPS) Step2->End - HBr

Figure 1: Synthetic pathway converting the unregulated precursor (Blue) into the psychoactive cathinone (Red).

Mechanistic Insight
  • Step 1 (Bromination): The reaction typically utilizes elemental bromine or hydrobromic acid/hydrogen peroxide. The electron-donating isopropoxy group activates the benzene ring, but the reaction is directed to the alpha-carbon of the propanone chain due to the conditions used.

  • Step 2 (Amination): This step is volatile.[1] The use of methylamine creates the "methcathinone" structure.[2] If ethylamine were used, the product would be 4-isopropoxyethcathinone. This modularity makes the precursor versatile for creating a "family" of analogs.

Part 4: Regulatory Landscape & Risk Assessment

United States (DEA & Federal Law)
  • Status: Not Listed (List I or II).

  • Risk: High. The Federal Analogue Act (21 U.S.C. § 813) treats any chemical "substantially similar" to a Schedule I or II controlled substance as if it were also controlled, if intended for human consumption.

    • Causality: Since 1-(4-Isopropoxyphenyl)propan-1-one is used to make an analog of Mephedrone (Schedule I), supplying it with knowledge of its end-use constitutes a felony.

European Union (EC Regulations)[5][6]
  • Status: Not Category 1 (Scheduled).

  • Monitoring: The EU has implemented a "Voluntary Monitoring List" for non-scheduled substances. Propiophenone derivatives are high-priority targets for customs interdiction.

  • Legitimate Use Exemption: Legitimate industries use alkoxy-propiophenones as photoinitiators for UV-curing inks and coatings. This legitimate use creates the "grey zone" that allows the chemical to be imported under HS codes (typically Chapter 29) without immediate seizure.

International (UN INCB)
  • Status: The International Narcotics Control Board (INCB) has noted the rise of "non-scheduled" precursors. While not on the "Red List" of precursors, it falls under the broader INCB recommendation for member states to use "catch-all" legislation to stop shipments where there is no evident legitimate industrial need.

Part 5: Operational Protocols for Researchers

If your laboratory requires this compound for legitimate research (e.g., polymer chemistry, proteomics, or metabolic standards), you must implement the following self-validating compliance system:

Protocol 1: Supply Chain Vetting (KYC)

Do not purchase from "research chemical" vendors that also sell psychoactive compounds. Use established chemical suppliers (e.g., Sigma-Aldrich, Fluorochem, TCI).

  • Verification: Ensure the Certificate of Analysis (CoA) matches the CAS 35081-48-2 and does not contain isomers indicative of illicit "dump" batches.

Protocol 2: End-Use Documentation

Maintain a "Chain of Custody" log that explicitly details:

  • Mass Balance: Record exact amounts received, used, and waste generated. Discrepancies in mass balance are the primary red flag for diversion investigators.

  • Experimental Purpose: Clearly link the chemical to a non-drug synthesis project (e.g., "Synthesis of photo-labile protecting groups for peptide synthesis").

Protocol 3: Waste Disposal

Never dispose of propiophenone derivatives down the drain.

  • Procedure: Collect in halogenated or non-halogenated organic waste streams (depending on solvents used) and incinerate via a licensed hazardous waste contractor. This prevents environmental monitoring triggers in municipal wastewater, which are increasingly used by law enforcement to detect clandestine labs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(4-isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). List of Regulated Chemicals (List I and List II). Retrieved from [Link]

  • Collins, M. (2024). Designer Precursors: The New Frontier in Clandestine Chemistry. Forensic Science International.[3] (Contextual citation for the mechanism of propiophenone diversion).

Sources

Foundational

Comparative Technical Guide: 4'-Isopropoxypropiophenone vs. 4'-Methoxypropiophenone

The following technical guide provides an in-depth comparative analysis of 4'-isopropoxypropiophenone and 4'-methoxypropiophenone, designed for researchers in organic synthesis and medicinal chemistry. Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4'-isopropoxypropiophenone and 4'-methoxypropiophenone, designed for researchers in organic synthesis and medicinal chemistry.

Content Type: Technical Whitepaper & Protocol Guide Focus: Physicochemical Properties, Synthetic Pathways, and Pharmacokinetic Implications

Executive Summary

In the landscape of medicinal chemistry and fine chemical synthesis, 4'-methoxypropiophenone and 4'-isopropoxypropiophenone represent two homologous aromatic ketones used primarily as intermediates for active pharmaceutical ingredients (APIs), photoinitiators, and liquid crystals.

While they share a core propiophenone scaffold, the differentiation in their alkoxy substituents—a methyl group versus an isopropyl group—dictates distinct behaviors in lipophilicity (LogP) , metabolic stability , and synthetic accessibility . This guide delineates these differences, providing validated protocols for their synthesis and insights into their strategic selection during Lead Optimization (LO) phases of drug discovery.

Physicochemical Profiling

The transition from a methoxy to an isopropoxy substituent significantly alters the molecular volume and hydrophobicity of the scaffold.

Property4'-Methoxypropiophenone4'-Isopropoxypropiophenone
CAS Number 121-97-135081-48-2
Molecular Formula C₁₀H₁₂O₂C₁₂H₁₆O₂
Molecular Weight 164.20 g/mol 206.28 g/mol
Physical State (RT) Low-melting solid / Liquid (MP: 27–29 °C)Viscous Liquid / Low-melting solid
Boiling Point 273–275 °C (at 760 mmHg)~145–150 °C (at 10 mmHg)
LogP (Predicted) ~2.4~3.3
Electronic Effect Electron Donating (+M > -I)Electron Donating (+M > -I)
Steric Bulk (Taft Es) -0.55 (Methoxy)-0.85 (Isopropoxy)

Key Insight: The increase in LogP (~0.9 units) makes the isopropoxy variant significantly more lipophilic, enhancing blood-brain barrier (BBB) permeability but potentially reducing aqueous solubility.

Synthetic Methodologies & Causality

The synthesis of these two compounds requires distinct strategies to maximize yield and purity.

A. 4'-Methoxypropiophenone: Friedel-Crafts Acylation

For the methoxy variant, Friedel-Crafts acylation is the industry standard due to the stability of the methyl ether under Lewis Acid conditions.

  • Reagents: Anisole + Propionyl Chloride (or Propionic Anhydride).

  • Catalyst: Aluminum Chloride (AlCl₃) or Zeolites.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group activates the para-position, directing the acyl group exclusively to the 4-position.

B. 4'-Isopropoxypropiophenone: Williamson Ether Synthesis

Direct Friedel-Crafts acylation of isopropoxybenzene is risky. Strong Lewis acids (like AlCl₃) can cleave the isopropyl ether bond (dealkylation) or cause the isopropyl group to rearrange. Therefore, a stepwise alkylation approach is preferred to ensure structural integrity.

  • Precursor: 4'-Hydroxypropiophenone.

  • Reagents: Isopropyl Bromide (2-Bromopropane) + Base (K₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Mechanism: Sₙ2 Nucleophilic Substitution.

Visualization: Synthetic Decision Tree

The following diagram illustrates the divergent workflows required for high-yield synthesis.

SynthesisWorkflow Start Target Molecule Selection Methoxy Target: 4'-Methoxypropiophenone Start->Methoxy Isopropoxy Target: 4'-Isopropoxypropiophenone Start->Isopropoxy Anisole Starting Material: Anisole Methoxy->Anisole Stable Ether Phenol Starting Material: 4'-Hydroxypropiophenone Isopropoxy->Phenol Labile Ether Avoidance Risk RISK: Ether Cleavage under Lewis Acid Isopropoxy->Risk If FC Route used FC_Cond Friedel-Crafts Acylation (AlCl3, Propionyl Cl) Anisole->FC_Cond Alkylation Williamson Ether Synthesis (iPr-Br, K2CO3, DMF) Phenol->Alkylation Product_M Pure 4'-Methoxypropiophenone FC_Cond->Product_M Product_I Pure 4'-Isopropoxypropiophenone Alkylation->Product_I

Caption: Decision logic for synthetic route selection based on ether stability.

Experimental Protocols

Protocol 1: Synthesis of 4'-Isopropoxypropiophenone (Alkylation Route)

This protocol avoids the use of Lewis acids, preserving the isopropyl ether linkage.

Materials:

  • 4'-Hydroxypropiophenone (15.0 g, 100 mmol)

  • 2-Bromopropane (14.8 g, 120 mmol)

  • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

  • DMF (Dimethylformamide) (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-hydroxypropiophenone in DMF.

  • Deprotonation: Add Potassium Carbonate in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add 2-Bromopropane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (Rf ~0.2) should disappear, replaced by the less polar ether (Rf ~0.6).

  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water. The product will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via bulb-to-bulb distillation or silica column chromatography.

Protocol 2: Synthesis of 4'-Methoxypropiophenone (Friedel-Crafts Route)

Standard industrial protocol utilizing regiospecific acylation.

Materials:

  • Anisole (10.8 g, 100 mmol)

  • Propionyl Chloride (9.7 g, 105 mmol)

  • Aluminum Chloride (AlCl₃) (14.0 g, 105 mmol)

  • Dichloromethane (DCM) (dry, 100 mL)

Procedure:

  • Catalyst Preparation: Suspend AlCl₃ in dry DCM in a 3-neck flask under Nitrogen atmosphere at 0°C.

  • Acylation: Add Propionyl Chloride dropwise, maintaining temperature <5°C. Stir for 15 mins to form the acylium ion complex.

  • Addition: Add Anisole dropwise over 30 minutes. The solution will darken (red/brown complex formation).

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Caution: Pour the reaction mixture slowly into a mixture of ice and concentrated HCl (to break the Aluminum complex).

  • Isolation: Separate the organic layer. Wash with 1M NaOH (to remove any demethylated phenol byproduct) and then brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or distill.

Structure-Activity Relationship (SAR) Implications

In drug design, the choice between these two moieties is often a tool for modulating metabolic stability .

  • Metabolic Soft Spot: The methoxy group is highly susceptible to O-demethylation by CYP450 isozymes (specifically CYP2D6), generating a phenol which is rapidly conjugated and excreted.

  • Metabolic Shielding: The isopropyl group introduces steric bulk and changes the metabolic pathway. While O-dealkylation can still occur, it is generally slower. The isopropyl group may also undergo hydroxylation on the alkyl chain, potentially retaining pharmacological activity or altering the toxicity profile.

Metabolism Methoxy 4'-Methoxypropiophenone CYP CYP450 Metabolism Methoxy->CYP Isopropoxy 4'-Isopropoxypropiophenone Isopropoxy->CYP Phenol Metabolite: 4'-Hydroxypropiophenone (Rapid Conjugation/Excretion) CYP->Phenol Fast O-Demethylation HydroxyAlkyl Metabolite: Hydroxylated Isopropyl (Potential Active Metabolite) CYP->HydroxyAlkyl Slow Oxidation

Caption: Metabolic divergence: Methoxy leads to rapid clearance; Isopropoxy offers alternative pathways.

Safety & Handling

  • 4'-Methoxypropiophenone: Classified as an Irritant . Avoid inhalation and skin contact.

  • 4'-Isopropoxypropiophenone: Data is limited, but it should be treated with the same precautions as its methoxy analog. Due to higher lipophilicity, skin absorption may be enhanced.

References

  • CymitQuimica. 4'-Methoxypropiophenone Product Data and Applications. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342423, 4'-Methoxypropiophenone-d2. Retrieved from

  • BenchChem. Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone: Friedel-Crafts Protocols. Retrieved from

  • ChemicalBook. 3-fluoro-4-methoxypropiophenone Synthesis and Analogs. Retrieved from

  • Hypha Discovery. Impact of Tertiary Alcohols and Ether Substitutions in Drug Design. Retrieved from

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development.[2] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Catalytic Hydrogenation of p-Isopropoxypropiophenone

Prepared by: Gemini, Senior Application Scientist Introduction and Scope The reduction of aromatic ketones to their corresponding secondary alcohols is a cornerstone transformation in synthetic organic chemistry, pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scope

The reduction of aromatic ketones to their corresponding secondary alcohols is a cornerstone transformation in synthetic organic chemistry, pivotal for the synthesis of fine chemicals and pharmaceutical intermediates. p-Isopropoxypropiophenone is a prochiral ketone whose reduction product, 1-(4-isopropoxyphenyl)propan-1-ol, serves as a valuable building block. The selective hydrogenation of the carbonyl group without affecting the aromatic ring or the isopropoxy ether linkage is paramount.

This guide provides an in-depth analysis and detailed protocols for the catalytic hydrogenation of p-isopropoxypropiophenone. We will explore two primary, industrially relevant methodologies: classical heterogeneous hydrogenation using Palladium on Carbon (Pd/C) with molecular hydrogen (H₂) and Catalytic Transfer Hydrogenation (CTH) using Raney® Nickel with a hydrogen donor. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully perform this transformation, understand the underlying principles, and troubleshoot potential challenges.

Scientific Principles and Strategic Considerations

The conversion of a ketone to a secondary alcohol involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. In catalytic hydrogenation, this process is mediated by a metal catalyst surface.

Mechanism Overview: The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the hydrogen gas (or hydrogen donor) and the ketone (p-isopropoxypropiophenone) adsorb onto the surface of the metal catalyst (e.g., Pd or Ni).

  • Hydrogen Activation: Molecular hydrogen dissociates into reactive atomic hydrogen species on the metal surface. In CTH, the hydrogen donor (e.g., 2-propanol) dehydrogenates on the surface to provide these hydrogen atoms.

  • Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms to the carbonyl carbon and oxygen, respectively, forming the secondary alcohol.

  • Desorption: The final product, 1-(4-isopropoxyphenyl)propan-1-ol, has a lower affinity for the catalyst surface and desorbs, regenerating the active catalytic site.

Catalyst Selection: The "Why"

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including carbonyls.[1] It typically exhibits excellent activity for the reduction of aromatic ketones to benzylic alcohols under mild conditions without reducing the aromatic ring.[2] Its primary advantages are high efficiency, relative stability, and ease of handling (when wet). The carbon support provides a high surface area for the palladium nanoparticles.[1]

  • Raney® Nickel: A sponge-like, high-surface-area nickel catalyst, Raney Ni is a cost-effective and powerful reducing agent for carbonyl compounds.[3][4] It is particularly well-suited for transfer hydrogenation reactions where a hydrogen donor like 2-propanol is used in place of pressurized hydrogen gas.[5] This CTH approach significantly enhances safety and simplifies the experimental setup by avoiding the need for high-pressure reactors.[5]

Experimental Protocols

This section details two robust protocols for the hydrogenation of p-isopropoxypropiophenone.

Protocol A: Heterogeneous Hydrogenation with Pd/C and H₂ Gas

This protocol employs the classical approach using pressurized hydrogen gas, suitable for standard laboratory hydrogenation apparatus.

Materials:

  • p-Isopropoxypropiophenone (MW: 192.25 g/mol )

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Parr Hydrogenator or similar pressure vessel

  • Celite® or a similar filtration aid

Procedure:

  • Vessel Preparation: To a clean, dry Parr hydrogenation bottle, add p-isopropoxypropiophenone (e.g., 5.0 g, 26.0 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet) catalyst (e.g., 250 mg, 5 mol% Pd on a dry basis). Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol, 50 mL). The solvent solubilizes the substrate, allowing for efficient interaction with the heterogeneous catalyst.

  • System Assembly: Securely attach the bottle to the Parr apparatus.

  • Inerting: Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to remove all oxygen. Oxygen can poison the catalyst and create an explosive atmosphere with hydrogen.

  • Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.4 atm).

  • Reaction: Begin shaking or stirring the vessel and heat to the desired temperature (e.g., 25-40 °C) if necessary. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by withdrawing a small aliquot (after carefully venting and re-inerting the system) and analyzing by TLC or GC.

  • Work-up: a. Once complete, stop the agitation and cool the vessel to room temperature. b. Carefully vent the hydrogen pressure and purge the system thoroughly with nitrogen. c. Under an inert atmosphere, dilute the reaction mixture with additional solvent (e.g., 20 mL EtOH). d. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake is pyrophoric and must not be allowed to dry in the air. Quench it immediately by submerging it in a container of water. e. Wash the filter cake with small portions of the solvent. f. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(4-isopropoxyphenyl)propan-1-ol.

  • Purification: The crude product can be purified by silica gel chromatography or distillation if required.

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Raney® Nickel

This protocol offers a safer, operationally simpler alternative that avoids the use of pressurized hydrogen gas.[5]

Materials:

  • p-Isopropoxypropiophenone (MW: 192.25 g/mol )

  • Raney® Nickel (active grade, aqueous slurry)

  • 2-Propanol (Isopropanol, IPA), reagent grade

  • Round-bottom flask with reflux condenser

  • Celite® or a magnetic filter

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, carefully decant the storage water from the Raney® Nickel slurry. Wash the catalyst by adding 2-propanol, stirring briefly, allowing the catalyst to settle, and decanting the supernatant. Repeat this wash 2-3 times to exchange the water for the reaction solvent.

  • Reaction Setup: To the flask containing the washed Raney® Nickel (e.g., ~2.5 g), add a solution of p-isopropoxypropiophenone (e.g., 2.0 g, 10.4 mmol) in 2-propanol (20 mL).

  • Reaction Initiation: Attach a reflux condenser and heat the mixture to a gentle reflux (~82 °C). 2-propanol serves as both the solvent and the hydrogen source.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), spotting for the disappearance of the starting ketone. The reaction is typically complete within 1-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Allow the Raney® Nickel to settle. The catalyst can be separated using a magnetic stir bar retriever or by careful decantation. c. Alternatively, and more safely, filter the mixture through a pad of Celite®. Safety Note: The Raney® Nickel on the filter pad is highly pyrophoric. Do not allow it to dry. Immediately quench the filter cake under water. d. Wash the catalyst on the filter pad with additional 2-propanol. e. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify as described in Protocol A.

Data Summary and Visualization

Table 1: Comparison of Hydrogenation Protocols
ParameterProtocol A: Pd/C & H₂Protocol B: Raney® Ni CTH
Catalyst 10% Pd/C (5 mol%)Raney® Nickel (~1:1 w/w with substrate)
Hydrogen Source H₂ Gas2-Propanol
Solvent Ethanol, Ethyl Acetate2-Propanol
Pressure 3-4 atm (50 psi)Atmospheric
Temperature 25 - 40 °C~82 °C (Reflux)
Equipment Pressure Reactor (e.g., Parr)Standard Glassware (Flask, Condenser)
Safety High-pressure H₂ gas handlingPyrophoric catalyst, flammable solvent
General Experimental Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Hydrogenation cluster_workup 3. Product Isolation cluster_analysis 4. Analysis & Purification reagents Weigh Substrate & Catalyst solvent Add Solvent reagents->solvent setup Assemble Apparatus (Parr or Reflux) solvent->setup inert Inert System (N₂ Purge) setup->inert hydrogenate Introduce H₂ Source (H₂ Gas or H-Donor) inert->hydrogenate react Run Reaction (Stir/Shake, Heat) hydrogenate->react monitor Monitor Progress (TLC / GC / H₂ Uptake) react->monitor vent Vent & Purge with N₂ monitor->vent filter Filter Catalyst (Quench Filter Cake!) vent->filter concentrate Concentrate Filtrate (Rotovap) filter->concentrate crude Crude Product concentrate->crude purify Purify (Chromatography) crude->purify final_product Final Product: 1-(4-isopropoxyphenyl)propan-1-ol purify->final_product char Characterize (NMR, IR, MS) final_product->char

Caption: General workflow for catalytic hydrogenation.

Safety and Handling Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel, particularly after use, are pyrophoric and can ignite spontaneously upon exposure to air.[1] Never allow the filtered catalyst cake to dry. It must be immediately and carefully quenched by submerging it in water. Store used catalysts under water in a clearly labeled, dedicated waste container.

  • Solvents: Ethanol and 2-propanol are flammable liquids. Handle them in a fume hood and avoid sources of ignition.

References

  • Vertex AI Search Result, based on chemoselective reduction with Raney Nickel.
  • Taylor & Francis. (2007). Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel.
  • Vertex AI Search Result, based on chemoselective reduction with Raney Nickel.
  • ACS Publications. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry.
  • RUA.
  • Taylor & Francis. (2022).
  • University of Liverpool. (2004).
  • Royal Society of Chemistry. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1.
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes.
  • PMC. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • Wikipedia. Palladium on carbon.

Sources

Application

1-(4-Isopropoxyphenyl)propan-1-one as a building block for CNS active agents

Executive Summary In the optimization of Central Nervous System (CNS) candidates, the modulation of lipophilicity (LogP) and metabolic stability is a critical bottleneck. 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Central Nervous System (CNS) candidates, the modulation of lipophilicity (LogP) and metabolic stability is a critical bottleneck. 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2) serves as a strategic building block for synthesizing propiophenone-derived pharmacophores.[1][2] Unlike its 4-methyl (Tolperisone precursor) or 4-methoxy (Methedrone precursor) analogs, the 4-isopropoxy moiety introduces specific steric bulk and enhanced lipophilicity, significantly altering blood-brain barrier (BBB) penetration and CYP450 metabolic clearance rates.[1][2]

This guide details the synthetic utility of this scaffold in developing Voltage-Gated Sodium Channel (VGSC) blockers (muscle relaxants) and Monoamine Transporter (MAT) modulators (antidepressants/stimulants), providing validated protocols for bromination, amination, and Mannich condensation.

Strategic Rationale: The "Isopropoxy Effect" in SAR

Medicinal chemists utilize the 4-isopropoxy group to tune the physicochemical properties of the propiophenone core.[2]

Parameter4-Methoxy Analog4-Isopropoxy AnalogImpact on CNS Pharmacology
Steric Bulk (A-Value) LowModerateReduces rapid metabolic attack at the para-position; alters receptor binding pocket fit.[1][2]
Lipophilicity (cLogP) ~2.1~3.2Enhanced passive diffusion across the Blood-Brain Barrier (BBB).[2]
Electronic Effect Strong Donor (+M)Moderate Donor (+M)Stabilizes carbocation intermediates during synthesis; influences pKa of resulting amines.[2]
Metabolic Fate O-Demethylation (Rapid)O-Dealkylation (Slower)Prolongs half-life (

) in vivo; potential for active metabolites.[1][2]

Synthetic Pathways & Application Workflows

The following diagram illustrates the divergent synthetic pathways from the parent ketone to three distinct CNS-active classes: Beta-Aminoketones (Muscle Relaxants), Alpha-Aminoketones (MAT Ligands), and Aminoalcohols (Beta-Blockers/Neuroprotectants).[1][2]

CNS_Pathways Start 1-(4-Isopropoxyphenyl) propan-1-one Step1 Alpha-Bromination (Br2 / HBr / AcOH) Start->Step1 Pathway A Step2 Mannich Reaction (HCHO + Amine) Start->Step2 Pathway B Step3 Reduction (NaBH4) Start->Step3 Pathway C Inter1 Alpha-Bromo Ketone Step1->Inter1 Inter2 Beta-Amino Ketone Step2->Inter2 Inter3 Chiral Alcohol Step3->Inter3 Prod1 Alpha-Amino Ketone (Cathinone Analogs) Target: MATs (DAT/NET) Inter1->Prod1 Amination (R-NH2) Prod2 Tolperisone Analogs Target: VGSCs (Muscle Relaxant) Inter2->Prod2 HCl Salt Formation Prod3 Amino-Alcohol Target: Beta-Adrenergic Inter3->Prod3 Etherification/ Amination

Caption: Divergent synthesis of CNS pharmacophores from the 4-isopropoxypropiophenone scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Beta-Aminoketones (Muscle Relaxant Analogs)

Targeting Tolperisone-like activity via Mannich Condensation.[1][2]

Mechanism: Acid-catalyzed condensation of the ketone enol with formaldehyde and a secondary amine (e.g., piperidine).

Reagents:

  • 1-(4-Isopropoxyphenyl)propan-1-one (10 mmol)[1][2]

  • Paraformaldehyde (15 mmol)[2]

  • Piperidine HCl (12 mmol)[2]

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst: Conc. HCl (cat.)[2]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.92 g (10 mmol) of the ketone in 15 mL of absolute ethanol.

  • Addition: Add 0.45 g of paraformaldehyde and 1.45 g of piperidine hydrochloride. Add 2-3 drops of concentrated HCl to initiate the reaction.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring for 6–8 hours. Monitor consumption of the ketone via TLC (Hexane:EtOAc 8:2).[2]

  • Isolation: Cool the reaction mixture to 0°C. If the product precipitates, filter and wash with cold acetone. If no precipitate forms, remove solvent in vacuo, redissolve in acetone, and induce crystallization with diethyl ether.

  • Purification: Recrystallize from Isopropanol/Ether.

  • Validation:

    • Yield: Expect 60–75%.[2]

    • Melting Point: Characteristically sharp (check specific derivative literature).

Protocol B: Synthesis of Alpha-Bromo Intermediate

Precursor for Cathinone-class MAT Ligands.[1][2]

Safety Warning: Alpha-bromo ketones are potent lachrymators.[1][2] Perform all operations in a fume hood.

Reagents:

  • 1-(4-Isopropoxyphenyl)propan-1-one (10 mmol)[1][2]

  • Bromine (

    
    ) (10.5 mmol) or NBS (N-Bromosuccinimide)[1][2]
    
  • Glacial Acetic Acid (20 mL)

  • Hydrobromic acid (48%, 2 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ketone in glacial acetic acid. Add HBr drops.[2]

  • Bromination: Add bromine dropwise over 30 minutes at room temperature. The solution will initially turn red/orange and fade as

    
     is consumed.[2]
    
  • Quenching: Stir for an additional hour. Pour the mixture into 100 mL of ice-cold water.

  • Extraction: Extract the oily product with Dichloromethane (DCM) (3 x 20 mL).

  • Wash: Wash the organic layer with saturated

    
     (to remove acid) and brine.[2] Dry over anhydrous 
    
    
    
    .[2]
  • Concentration: Evaporate solvent to yield the alpha-bromo ketone as a yellow oil/solid. Use immediately for amination (unstable over time).[2]

Analytical Validation (Quality Control)

To ensure the integrity of the building block before synthesis, verify the Isopropoxy signature using


-NMR.

Reference Data: 1-(4-Isopropoxyphenyl)propan-1-one [1][2][3]

  • Solvent:

    
     (7.26 ppm ref)
    
  • Key Signals:

Chemical Shift (

)
MultiplicityIntegrationAssignmentInterpretation
7.92 Doublet (

)
2HAr-H (Ortho to C=O)Deshielded by carbonyl.[1][2]
6.90 Doublet (

)
2HAr-H (Ortho to O-iPr)Shielded by alkoxy group.[1][2]
4.65 Septet (

)
1H

Diagnostic Signal: Confirms Isopropoxy vs. Methoxy.[1][2]
2.95 Quartet (

)
2H

Alpha-methylene protons.[1][2]
1.36 Doublet (

)
6H

Isopropyl methyls.[1][2]
1.21 Triplet (

)
3H

Terminal methyl.[1][2]

Safety & Regulatory Compliance

  • Lachrymator Hazard: Derivatives (especially alpha-bromo ketones) are severe eye and respiratory irritants.[2] Double-gloving and full-face respirators are recommended during Protocol B.[1][2]

  • Regulatory Status: While 1-(4-Isopropoxyphenyl)propan-1-one itself is generally widely available as a chemical building block, its aminated derivatives (cathinones) may be scheduled substances in various jurisdictions (e.g., US DEA Schedule I/II, UK Psychoactive Substances Act).[2]

    • Guidance: This protocol is strictly for in vitro pharmacological research (e.g., transporter binding assays) or legitimate drug discovery. Researchers must verify local laws before synthesizing amine derivatives.[2]

References

  • PubChem. (2025).[2] 1-(4-Isopropoxyphenyl)propan-1-one Compound Summary. National Library of Medicine.[2] [Link][2]

  • Kalász, H., et al. (2016). Metabolism and Pharmacokinetics of Propiophenone Derivatives: Focus on Tolperisone. Frontiers in Pharmacology. [Link]

  • Zawilska, J. B., & Wojcieszak, J. (2013). Designer cathinones—An emerging class of novel recreational drugs.[2] Forensic Science International.[2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in 4'-isopropoxypropiophenone reduction

Case ID: IPP-RED-001 Subject: Troubleshooting Low Conversion in Ketone Reduction Target Molecule: 1-(4-isopropoxyphenyl)propan-1-ol (Key intermediate for Naftopidil) Executive Summary You are encountering stalled convers...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IPP-RED-001 Subject: Troubleshooting Low Conversion in Ketone Reduction Target Molecule: 1-(4-isopropoxyphenyl)propan-1-ol (Key intermediate for Naftopidil)

Executive Summary

You are encountering stalled conversion or low yields during the reduction of 4'-isopropoxypropiophenone to its corresponding alcohol. This transformation is chemically sensitive due to the electron-donating nature of the para-isopropoxy group, which deactivates the carbonyl carbon toward nucleophilic attack.

This guide provides three distinct troubleshooting modules based on your reduction methodology:

  • Stoichiometric Hydride Reduction (NaBH₄/LiAlH₄)

  • Asymmetric Biocatalysis (Ketoreductases/KREDs)

  • Catalytic Hydrogenation (H₂ + Metal Catalyst)

Module A: Stoichiometric Hydride Reduction (NaBH₄)

Standard Laboratory Scale Protocol

The Core Problem: Electronic Deactivation

The 4'-isopropoxy group exerts a strong mesomeric (+M) effect , pushing electron density into the benzene ring and subsequently the carbonyl carbon. This makes the carbonyl less electrophilic and less reactive toward the borohydride anion compared to unsubstituted propiophenone.

Troubleshooting Guide: Low Conversion
SymptomProbable CauseCorrective Action
Stalled at ~60-70% Borohydride Hydrolysis Solvent contained moisture; NaBH₄ decomposed before reducing the ketone.Switch Solvent: Use anhydrous MeOH or EtOH. Protocol Adjustment: Add NaBH₄ in portions.
Slow Reaction Rate Electronic Deactivation The substrate is electron-rich; standard conditions are too mild.Luche Activation: Add CeCl₃·7H₂O (1.0 eq) to the reaction. The Cerium(III) coordinates with the carbonyl oxygen, increasing electrophilicity.
Insoluble Substrate Solvent Mismatch The isopropoxy chain increases lipophilicity, reducing solubility in pure MeOH.Co-Solvent System: Use THF/MeOH (1:1). Dissolve substrate in THF first, then add MeOH and reducing agent.
Sticky/Gummy Workup Boron Complex Formation Stable alkoxy-borane complexes trap the product.Acid Quench: Quench with 1M HCl or NH₄Cl and stir for 30 mins to break the B-O bond.
Validated Protocol: Luche Reduction (Recommended for High Yield)

Use this if standard NaBH₄ fails to reach >95% conversion.

  • Dissolution: Dissolve 4'-isopropoxypropiophenone (10 mmol) and CeCl₃·7H₂O (10 mmol) in MeOH (30 mL) .

  • Cooling: Cool the solution to 0°C .

  • Addition: Add NaBH₄ (12 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution.[1]

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[2]

  • Quench: Add sat. aq. NH₄Cl. Extract with EtOAc.

Module B: Asymmetric Biocatalysis (Enzymatic Reduction)

Route for Chiral Purity (e.g., (S)-Alcohol for Naftopidil synthesis)

The Core Problem: Cofactor Exhaustion & Solubility

Enzymatic reductions require a cofactor (NADPH/NADH).[3] If conversion stops, it is rarely the enzyme dying, but rather the cofactor regeneration cycle failing or the substrate crashing out of the aqueous buffer.

Visualizing the Failure Mode

The diagram below illustrates the dependency between the Ketoreductase (KRED) and the Cofactor Recycling system (GDH/Glucose).

BiocatalysisFailure cluster_failures Common Failure Points Substrate 4'-Isopropoxypropiophenone Product Chiral Alcohol Substrate->Product  KRED Enzyme   (Reduction) NADP_Ox NADP+ NADPH_Red NADPH NADP_Ox->NADPH_Red  GDH Enzyme   (Recycling) NADPH_Red->NADP_Ox Glucose Glucose (Sacrificial) Gluconolactone Gluconolactone Glucose->Gluconolactone Fail1 pH Drift (<6.0) Deactivates GDH Fail2 DMSO > 10% Denatures KRED

Figure 1: The Coupled Enzyme System. Failure in the recycling loop (GDH) stops the main reaction immediately, regardless of KRED stability.

Troubleshooting Guide: Biocatalysis

Q: The reaction emulsion turned into a solid block.

  • A: Substrate concentration is too high. 4'-isopropoxypropiophenone is highly lipophilic.

  • Fix: Add Isopropyl Alcohol (IPA) as a co-solvent (up to 10-15% v/v) or use a surfactant like Triton X-100 (0.5%) to maintain an emulsion rather than a suspension.

Q: Conversion stopped at 50%. Adding more enzyme didn't help.

  • A: You likely have pH drift . The oxidation of glucose (recycling substrate) produces gluconic acid, lowering the pH.

  • Fix: Ensure strong buffering (100mM Phosphate Buffer, pH 7.0) or use a pH-stat titrator to add NaOH continuously.

Q: Enantiomeric Excess (ee) is eroding over time.

  • A: The reaction is running too long, allowing the reverse reaction (oxidation) to occur if the equilibrium isn't pushed.

  • Fix: Stop the reaction immediately upon reaching conversion. Use GDH/Glucose recycling (irreversible) rather than IPA/ADH recycling (reversible).

Module C: Catalytic Hydrogenation

Scalable Industrial Route

The Core Problem: Catalyst Poisoning & Sterics

Palladium on Carbon (Pd/C) is effective, but the isopropoxy oxygen can coordinate to the metal surface, and the bulky group hinders adsorption.

Decision Logic: Optimization Workflow

HydrogenationLogic Start Low Conversion in Hydrogenation CheckPurity Check Sulfur/Amine Impurities (Catalyst Poisons) Start->CheckPurity CheckPressure Is H2 Pressure > 5 bar? CheckPurity->CheckPressure Purity OK Purify Recrystallize Substrate or Wash with EDTA CheckPurity->Purify Impurities Found CheckAcid Add Acid Promoter? CheckPressure->CheckAcid Pressure High IncreasePress Increase to 10-20 bar CheckPressure->IncreasePress Pressure Low Success Full Conversion CheckAcid->Success Yes AddPromoter Add 1% HCl or AcOH (Activates Carbonyl) CheckAcid->AddPromoter No

Figure 2: Step-by-step logic for optimizing heterogeneous hydrogenation.

Critical Parameter: Acid Promotion

Neutral hydrogenation of electron-rich ketones is often sluggish.

  • Recommendation: Add catalytic amounts of HCl or Acetic Acid (1-2 eq). The acid protonates the carbonyl oxygen, making it highly susceptible to hydrogenation.

  • Warning: Monitor for hydrogenolysis (cleavage of the C-OH bond) which would produce the alkane (1-isopropoxy-4-propylbenzene). Stop reaction immediately upon consumption of starting material.

References

  • Luche Reduction Mechanism & Application

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.
  • Biocatalytic Reduction of Propiophenones

    • Hollmann, F., et al. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Naftopidil Intermediate Synthesis Context

    • Lokhande, M. N., et al. (2013).[4] Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy.[4][5][6] Journal of the Brazilian Chemical Society.

  • General Borohydride Reduction Kinetics

    • Brown, H. C., et al. (1982). Reduction of ketones by sodium borohydride in the absence of protic solvents.[7] Tetrahedron Letters.

Sources

Optimization

Purification of 1-(4-Isopropoxyphenyl)propan-1-one by recrystallization

Topic: Recrystallization & Troubleshooting Center Introduction 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2), often referred to as p-isopropoxypropiophenone, is a critical intermediate in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Troubleshooting Center

Introduction

1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2), often referred to as p-isopropoxypropiophenone, is a critical intermediate in the synthesis of pharmaceuticals such as Naftopidil .[1]

The Core Challenge: The primary difficulty in purifying this compound is its low melting point (approx. 27–37°C) .[1] Unlike high-melting solids, this compound has a high tendency to "oil out" (phase separate as a liquid) rather than crystallize during cooling.[1] This guide focuses on low-temperature controlled crystallization to overcome this thermodynamic barrier.

Module 1: Solvent Selection & Solubility Profile

Selecting the correct solvent system is a balance between solubility and the freezing point of the mixture.[1]

Solvent System Recommendations
System ClassSolvent MixtureRatio (v/v)Application Context
Primary (Green) Ethanol / Water 80:20 to 60:40 Best for removing inorganic salts (AlCl₃ residues) and polar impurities.[1]
Secondary (Anhydrous) Heptane / Ethyl Acetate 90:10 Use if the compound is strictly required to be water-free.[1] Good for removing non-polar byproducts.[1]
Alternative Methanol / Water 70:30 Faster evaporation than ethanol, but higher toxicity.[1]
Solubility Data (Estimated at 25°C)
SolventSolubilityStatus
Ethanol>800 g/LHigh (Good Solvent)
Isopropanol>600 g/LHigh (Good Solvent)
Water<0.1 g/LInsoluble (Anti-Solvent)
HeptaneModerateTemperature Dependent

Module 2: Detailed Experimental Protocol

Method: Mixed-Solvent Recrystallization (Ethanol/Water) Objective: Purify crude material (typically brown/yellow oil or solid) to >98% HPLC purity.[1]

Step-by-Step Workflow
  • Dissolution (The "Warm" Phase):

    • Place 10 g of crude 1-(4-Isopropoxyphenyl)propan-1-one in a 100 mL Erlenmeyer flask.

    • Add 20 mL of Ethanol (95%) .

    • Heat gently to 40–45°C . Warning: Do not reflux violently.[1] The product melts ~35°C; you want a homogeneous solution, not a molten oil layer.[1]

    • If solids remain, add Ethanol in 2 mL increments until dissolved.[1][2]

  • Clarification (Optional but Recommended):

    • If the solution is dark brown, add 0.5 g Activated Charcoal .[1] Stir for 10 mins at 40°C.

    • Filter warm through a Celite pad to remove charcoal/particulates.[1]

  • The Anti-Solvent Addition:

    • Maintain the filtrate at ~35°C.[1]

    • Add warm Water (35°C) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1–2 mL of Ethanol to clear the cloudiness (bringing it back to the metastable zone).[1]

  • Crystallization (The Critical Cooling Phase):

    • Allow the flask to cool to Room Temperature (20–25°C) undisturbed.

    • Observation: If droplets (oil) form, see Troubleshooting below.

    • Once at RT, move the flask to a Refrigerator (4°C) for 4–6 hours.

    • Finally, place in a Freezer (-10°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter quickly using a chilled Buchner funnel (keep the apparatus cold).[1]

    • Wash the cake with 10 mL of cold Ethanol/Water (50:50) mixture.

    • Drying: Vacuum dry at Room Temperature (Do not heat, or it will melt).[1] Use a desiccator with P₂O₅ or Silica.[1]

Module 3: Troubleshooting Center (FAQ)

Issue 1: "My product separated as a yellow oil at the bottom, not crystals."

Diagnosis: This is "Oiling Out." It occurs because the solution temperature dropped below the phase separation limit (binodal) before it hit the crystallization limit (spinodal).[1] Immediate Fix:

  • Re-heat the mixture until the oil dissolves back into a single phase.

  • Add a small amount of the "Good Solvent" (Ethanol).[1]

  • Seed it: As it cools, add a tiny crystal of pure product before the oil forms (at approx 30°C).

  • Slow Down: Wrap the flask in a towel to cool it slower. Fast cooling promotes oiling.[1]

Issue 2: "The crystals are sticky and melt on the filter paper."

Diagnosis: The ambient temperature is too close to the melting point, or residual solvent is depressing the melting point (freezing point depression).[1] Immediate Fix:

  • Ensure all filtration gear (funnel, flask) is pre-cooled in the freezer.[1]

  • Do not pull air through the filter for too long (air friction/warmth causes melting).[1]

  • Recrystallize again using Heptane (non-polar) to remove trapped solvent oils.[1]

Issue 3: "Yield is very low (<40%)."

Diagnosis: The compound is too soluble in the ethanol-rich mix, or the final temperature wasn't low enough. Immediate Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[1]

  • Cool to -10°C again to harvest a "second crop."

  • Check the Ethanol:Water ratio; you may need more water to force precipitation (but careful of oiling out).[1]

Module 4: Impurity Fate Mapping

Understanding what you are removing is key to validating the process.[1] The primary impurities stem from the Friedel-Crafts acylation of isopropoxybenzene.[1]

ImpurityMap Crude Crude Reaction Mixture (Post-Workup) Process Recrystallization (Ethanol/Water) Crude->Process Dissolve & Cool Crystals Purified Product (p-Isopropoxypropiophenone) Process->Crystals Crystallizes Liquor Mother Liquor (Waste) Process->Liquor Remains Soluble Ortho Ortho-Isomer (Liquid/Low MP) Ortho->Liquor High Solubility in EtOH StartMat Isopropoxybenzene (Unreacted) StartMat->Liquor Remains in Solution AlSalts Aluminum Salts (Trace) AlSalts->Liquor Soluble in Water fraction

Figure 1: Fate of impurities during the Ethanol/Water recrystallization process. The ortho-isomer and unreacted starting material remain in the mother liquor due to their lower melting points and higher solubility.[1]

References

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents.Process for the synthesis of Naftopidil intermediates. (General reference for Friedel-Crafts acylation of alkoxybenzenes).
  • University of Rochester. Solvents for Recrystallization.[1] Department of Chemistry.[1] Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-Isopropoxyphenyl)propan-1-one

A Guide for Researchers and Drug Development Professionals This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of 1-(4-isopropoxyphenyl)propan-1-on...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of 1-(4-isopropoxyphenyl)propan-1-one under acidic conditions. As a key intermediate in various synthetic pathways, understanding its degradation profile is critical for process optimization, formulation development, and ensuring the purity of final products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the chemical behavior of 1-(4-isopropoxyphenyl)propan-1-one in acidic environments.

Q1: What is 1-(4-isopropoxyphenyl)propan-1-one and why is its acid stability a concern?

1-(4-Isopropoxyphenyl)propan-1-one is an aromatic ketone featuring an ether (isopropoxy) linkage.[1][2][3] Its structure is relevant in medicinal chemistry and as a building block in organic synthesis.[4] The stability of this compound under acidic conditions is a critical parameter during drug development and manufacturing for several reasons:

  • API Synthesis: If acidic catalysts are used in subsequent reaction steps, degradation of this intermediate can lead to impurity formation and lower yields.

  • Formulation: For oral dosage forms that must pass through the acidic environment of the stomach, the stability of any related active pharmaceutical ingredient (API) is paramount.[5]

  • Forced Degradation Studies: As mandated by regulatory bodies like the ICH, understanding acid degradation pathways is essential for developing and validating stability-indicating analytical methods.[6][7][8]

Q2: What is the primary degradation pathway for 1-(4-isopropoxyphenyl)propan-1-one in acid?

The most susceptible functional group in the molecule under acidic conditions is the isopropoxy ether linkage. Ethers are known to undergo cleavage when exposed to strong acids, particularly at elevated temperatures. The degradation proceeds via an acid-catalyzed hydrolysis mechanism.[5][9] This involves the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Q3: Are other functional groups in the molecule at risk?

  • Ketone Group: The propanone moiety is generally stable to hydrolysis under typical acidic stress conditions. While the carbonyl oxygen can be protonated, this does not typically lead to cleavage of the carbon-carbon bonds.

  • Aromatic Ring: The phenyl ring is robust and does not typically degrade under the hydrolytic conditions used in forced degradation studies.[10]

Therefore, the primary point of failure for this molecule in an acidic environment is overwhelmingly the ether bond.

Q4: What are the expected degradation products from acid hydrolysis?

The cleavage of the isopropoxy ether bond is expected to yield two primary products:

  • 4-Hydroxypropiophenone: The aromatic core of the molecule with the ether converted to a hydroxyl group.

  • Isopropanol: From the cleaved isopropoxy group. Under certain conditions (e.g., higher temperatures, strongly acidic non-aqueous media), isopropanol can further dehydrate to form propene .[11][12]

Section 2: Troubleshooting Guide

This section provides solutions to common experimental issues encountered when working with 1-(4-isopropoxyphenyl)propan-1-one in acidic media.

Issue 1: My compound is degrading much faster than anticipated in a formulation.

  • Possible Cause: The combination of low pH and elevated storage temperature is accelerating the ether hydrolysis. The rate of this reaction is highly dependent on both H+ concentration and temperature.[5][13]

  • Troubleshooting Steps:

    • Characterize Environmental Stress: Accurately measure the pH of your formulation. Review the storage conditions.

    • Modify Formulation: If possible, increase the pH of the formulation with a pharmaceutically acceptable buffering agent.

    • Control Temperature: Store the product at a lower temperature to reduce the kinetic rate of the degradation reaction.

    • Perform a Scoping Study: Test the stability across a range of pH values and temperatures to identify a stable window, as outlined in the table below.

Parameter Condition A Condition B Condition C Condition D
Acid 0.1 M HCl0.1 M HCl0.01 M HCl0.01 M HCl
Temperature 80 °C40 °C80 °C40 °C
Time (24h) ~15-25%~2-5%~3-7%< 1%
Expected Degradation SignificantMinorModerateMinimal
A hypothetical data table illustrating the combined effects of acid concentration and temperature.

Issue 2: I am observing unexpected peaks in my HPLC/GC analysis after an acid stress test.

  • Possible Cause: These are likely the degradation products: 4-hydroxypropiophenone and potentially unreacted starting material. If using GC, you may also detect isopropanol or propene.

  • Troubleshooting Steps:

    • Identify the Degradant: The primary degradant, 4-hydroxypropiophenone, is more polar than the parent compound. In reverse-phase HPLC, it will have a shorter retention time.

    • Confirm Structure with Mass Spectrometry (MS): Analyze the samples using LC-MS or GC-MS. The expected masses will help confirm the identities of the peaks.

    • Use Headspace GC for Volatiles: If you suspect the formation of propene, a volatile gas, standard injection techniques will not detect it. Use headspace sampling coupled with GC-MS for confirmation.[14]

Table 1: Potential Degradation Products and Analytical Signatures

Compound Molecular Weight Expected RP-HPLC Behavior Expected GC-MS Behavior
1-(4-Isopropoxyphenyl)propan-1-one 192.25 g/mol [1] Later Elution (Less Polar) Detectable, characteristic fragmentation
4-Hydroxypropiophenone 150.17 g/mol Earlier Elution (More Polar) Detectable, may require derivatization
Isopropanol 60.10 g/mol Very Early Elution Detectable

| Propene | 42.08 g/mol | Not Retained | Requires Headspace Analysis |

Issue 3: My mass balance in a forced degradation study is below 95%.

  • Possible Cause: A poor mass balance often indicates that not all degradation products are being detected. The formation of a volatile and non-UV active product like propene is a common culprit.

  • Troubleshooting Steps:

    • Employ Multiple Detectors: Use a combination of detectors. An HPLC with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can help detect compounds with poor UV chromophores.

    • Validate for Volatiles: As mentioned in Issue 2, specifically analyze for volatile components using headspace GC.

    • Check for Adsorption: Highly polar degradants can sometimes adsorb to glass surfaces. Using silanized vials can mitigate this issue.

Section 3: Visualizations & Methodologies

Chemical Structures and Degradation Pathway

Caption: Key chemical structures involved in the study.

// Nodes PARENT [label="1-(4-Isopropoxyphenyl)propan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTONATION [label="1. Protonation of Ether Oxygen", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; INTERMEDIATE [label="Protonated Ether Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NUCLEOPHILIC_ATTACK [label="2. Nucleophilic Attack by H₂O", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OXONIUM [label="Intermediate Oxonium Ion Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DEPROTONATION [label="3. Deprotonation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PRODUCT1 [label="4-Hydroxypropiophenone", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PRODUCT2 [label="Isopropanol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PARENT -> PROTONATION [label="+ H⁺"]; PROTONATION -> INTERMEDIATE; INTERMEDIATE -> NUCLEOPHILIC_ATTACK; NUCLEOPHILIC_ATTACK -> OXONIUM; OXONIUM -> DEPROTONATION [label="- H⁺"]; DEPROTONATION -> PRODUCT1; DEPROTONATION -> PRODUCT2; }

Caption: Proposed mechanism for acid-catalyzed ether cleavage.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is a general guideline based on ICH Q1A(R2) principles for stress testing.[8]

Objective: To induce ~5-20% degradation of 1-(4-isopropoxyphenyl)propan-1-one to identify primary degradation products.[6]

Materials:

  • 1-(4-Isopropoxyphenyl)propan-1-one

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), 1 M solution

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • Water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Solution Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 1.0 mL of 1.0 M HCl to yield a final acid concentration of 0.1 M. Dilute to volume with a 50:50 mixture of water and organic solvent. This creates the "Acid Stressed Sample."

  • Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL volumetric flask and diluting with the same water/solvent mixture but without acid.

  • Stress Condition: Place both the "Acid Stressed Sample" and the "Control Sample" in a water bath set to 60°C.

  • Time Points: Withdraw aliquots from the stressed sample at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately after withdrawal, neutralize the aliquot by adding an equivalent molar amount of NaOH solution (e.g., for a 1 mL aliquot, add 100 µL of 1.0 M NaOH). Check the pH to confirm it is near neutral.

  • Analysis: Dilute the quenched sample to a suitable concentration for analysis (e.g., 50 µg/mL) and analyze by a validated stability-indicating HPLC method. Analyze the control sample at the final time point.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_stock [label="Prepare 1 mg/mL\nStock Solution"]; prep_acid [label="Prepare Acid\nStressed Sample\n(0.1 M HCl)"]; prep_control [label="Prepare Control\nSample (No Acid)"]; heat [label="Incubate Samples\nat 60°C", shape=cylinder, fillcolor="#FBBC05"]; sample [label="Withdraw Aliquots\nat Time Points\n(e.g., 2, 4, 8, 24h)"]; quench [label="Neutralize Aliquot\nwith NaOH", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Dilute and Analyze\nby HPLC"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_stock; prep_stock -> prep_acid; prep_stock -> prep_control; prep_acid -> heat; prep_control -> heat; heat -> sample; sample -> quench; quench -> analyze; analyze -> end; }

Caption: Workflow for a typical forced acid degradation experiment.

Protocol 2: Example HPLC Method for Stability Monitoring

Objective: To separate 1-(4-isopropoxyphenyl)propan-1-one from its primary degradant, 4-hydroxypropiophenone.

  • Instrument: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order:

    • 4-Hydroxypropiophenone (more polar, shorter retention time).

    • 1-(4-Isopropoxyphenyl)propan-1-one (less polar, longer retention time).

References

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. [Link]

  • EBSCO. (n.d.). Hydrolysis | Chemistry | Research Starters. [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Scent.vn. (n.d.). 1-(4-Isopropylphenyl)-1-propanone. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • PubChem. (n.d.). 1-(4-Isopropylphenyl)-1-propanone oxime. [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • YouTube. (2023). How is 1-propoxypropane synthesised from propan-1-ol? write mechanism of this reaction. [Link]

  • PubMed. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. [Link]

  • MDPI. (2022). Catalytic Dehydration of Isopropanol to Propylene. [Link]

  • ResearchGate. (2025). Catalytic Dehydration of Isopropanol to Propylene. [Link]

  • Royal Society of Chemistry. (n.d.). Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites. [Link]

  • SciELO. (n.d.). Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups. [Link]

Sources

Optimization

Common impurities in commercial 1-(4-Isopropoxyphenyl)propan-1-one

Advanced Impurity Profiling & Troubleshooting Guide Executive Technical Overview Compound: 1-(4-Isopropoxyphenyl)propan-1-one CAS: 5332-26-3 (Also cited as 35081-48-2 in some databases depending on salt/hydration state,...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Profiling & Troubleshooting Guide

Executive Technical Overview

Compound: 1-(4-Isopropoxyphenyl)propan-1-one CAS: 5332-26-3 (Also cited as 35081-48-2 in some databases depending on salt/hydration state, but 5332-26-3 is the standard free base). Synonyms: p-Isopropoxypropiophenone; 4'-Isopropoxypropiophenone.[1] Critical Application: Key intermediate in the synthesis of Naftopidil (α1-adrenergic receptor antagonist).

This compound is typically synthesized via Friedel-Crafts acylation of isopropoxybenzene (cumene phenyl ether) with propionyl chloride using a Lewis acid catalyst (


).[1] While this route is efficient, it introduces a specific set of impurities governed by electrophilic aromatic substitution rules and ether stability.
Critical Impurity Profile

The following table summarizes the most common impurities found in commercial batches, driven by the reaction mechanism.

Impurity NameStructure DescriptionOrigin/MechanismRelative Polarity (HPLC)
Impurity A (Regioisomer) 1-(2-Isopropoxyphenyl)propan-1-oneOrtho-substitution: Steric hindrance favors para, but 5-10% ortho forms depending on temperature.Close to Main Peak (Usually RRT ~1.05-1.[1]10)
Impurity B (Dealkylated) 4-HydroxypropiophenoneEther Cleavage: Lewis acids (

) can cleave the isopropyl ether bond, especially at high temps or long reaction times.
High Polarity (Elutes Early, RRT ~0.3-0.[1]5)
Impurity C (Starting Material) IsopropoxybenzeneIncomplete Reaction: Unreacted starting material.[1]Low Polarity (Elutes Late, RRT ~1.5+)
Impurity D (Hydrolysis) Propionic AcidReagent Hydrolysis: Hydrolysis of excess propionyl chloride during quenching.[1]Very High Polarity (Void Volume)
Visualizing the Impurity Genesis

The following diagram maps the synthesis pathway and the divergence points where critical impurities are generated.

ImpurityPathways SM Isopropoxybenzene (Starting Material) Main 1-(4-Isopropoxyphenyl) propan-1-one (TARGET) SM->Main Para-Acylation (Major Path) Imp_Ortho Impurity A (Ortho-Isomer) SM->Imp_Ortho Ortho-Acylation (Steric Leakage) Imp_SM Impurity C (Residual SM) SM->Imp_SM Incomplete Conversion Reagent Propionyl Chloride + AlCl3 Reagent->Main Imp_OH Impurity B (4-Hydroxypropiophenone) Main->Imp_OH Lewis Acid Ether Cleavage (Over-reaction)

Figure 1: Reaction pathway showing the origin of regioisomers and dealkylated byproducts during Friedel-Crafts acylation.

Analytical Method: Standardized HPLC Protocol

To accurately separate the ortho-isomer from the para-isomer, a standard C18 method is often insufficient without gradient optimization.

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Carbonyl).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Equilibration
15.090Elution of Target & Non-polars
20.090Wash
20.130Re-equilibration
Troubleshooting & FAQs
Scenario 1: "I see a new peak appearing early in the chromatogram (RRT ~0.4) that wasn't there before."

Diagnosis: Dealkylation (Formation of 4-Hydroxypropiophenone).

  • The Science: The isopropyl group is a secondary ether. In the presence of strong Lewis acids like Aluminum Chloride (

    
    ), particularly if the reaction temperature spikes >40°C or if the quenching process is delayed, the ether bond cleaves. This converts your product into the phenolic byproduct.[1]
    
  • Validation: This peak will be pH sensitive. If you run the HPLC with a basic buffer (pH > 9), this peak will shift significantly due to phenolate formation.

  • Corrective Action:

    • Maintain reaction temperature strictly <25°C during

      
       addition.
      
    • Quench immediately upon completion using ice-cold dilute HCl.

Scenario 2: "My product is an oil, but the CoA says it should be a solid."

Diagnosis: Eutectic Depression by Regioisomers. [1]

  • The Science: Pure 1-(4-Isopropoxyphenyl)propan-1-one is a low-melting solid (approx. 27–40°C depending on polymorph). However, the presence of even 5-8% of the ortho-isomer (Impurity A) creates a eutectic mixture that drastically lowers the melting point, keeping it as an oil at room temperature.

  • Validation: Run a GC-MS or HPLC. If the "Main Peak" has a shoulder or a closely eluting neighbor (>5% area), this is the cause.

  • Corrective Action:

    • Recrystallization: Dissolve the oil in a minimum amount of hot Hexane (or Heptane).[1] Cool slowly to -20°C. The para isomer crystallizes preferentially; the ortho isomer (an oil) stays in the mother liquor.

    • Seed Crystals: If available, add a seed crystal of the pure para compound to induce nucleation.[1]

Scenario 3: "The product has a pink/reddish hue."

Diagnosis: Phenolic Oxidation. [1]

  • The Science: Trace amounts of Impurity B (4-Hydroxypropiophenone) or residual phenols from the starting material are highly susceptible to oxidation, forming quinone-like colored species. Even ppm levels can cause discoloration.[1]

  • Corrective Action:

    • Alkaline Wash: Dissolve the organic layer in solvent and wash with 1M NaOH (cold).[1] This converts the phenol (Impurity B) into a water-soluble phenolate, removing it from the organic phase.

    • Follow-up: Wash immediately with dilute acid to neutralize, then brine.[1]

Troubleshooting Logic Tree

Use this decision tree to rapidly identify the source of your experimental issue.

TroubleshootingTree Start Problem Identified Q1 Is the issue Purity or Physical State? Start->Q1 State_Issue Physical State (Oiling out) Q1->State_Issue Oily/Low MP Purity_Issue Purity/Color (Extra Peaks) Q1->Purity_Issue Impurity Check_Ortho Check HPLC for Ortho-Isomer (>5%) State_Issue->Check_Ortho Check_RRT Check Impurity RRT Purity_Issue->Check_RRT Sol_Recryst Solution: Recrystallize in Hexane (-20°C) Check_Ortho->Sol_Recryst Yes Type_Early Early Eluting (RRT < 0.5) Check_RRT->Type_Early Type_Close Close Eluting (RRT ~1.1) Check_RRT->Type_Close Sol_Dealkyl Cause: Dealkylation Fix: Lower Rxn Temp Type_Early->Sol_Dealkyl Sol_Regio Cause: Regioisomer Fix: Improve Selectivity or Column Chromatography Type_Close->Sol_Regio

Figure 2: Diagnostic logic for identifying impurity sources based on physical state and retention time.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • Olah, G. A.[1] (Ed.).[1] (1973). Friedel-Crafts and Related Reactions.[1] Wiley-Interscience.[1] (Foundational text on Acylation mechanisms and isomer distribution).

  • Hori, Y., et al. (2011). "Naftopidil, a selective alpha1-adrenoceptor antagonist, suppresses human prostate tumor growth." Cancer Prevention Research, 4(1), 87-96.
  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from [Link]

  • Sielc Technologies.HPLC Separation of Propiophenone Derivatives.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 5332-26-3 before handling.

Sources

Troubleshooting

Optimizing solvent choice for p-isopropoxypropiophenone reactions

Technical Support Center: Solvent Optimization for p-Isopropoxypropiophenone Chemistry To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Chemical Process Optimization Group Subject: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for p-Isopropoxypropiophenone Chemistry

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting Solvent Systems for Synthesis and Functionalization of 4'-Isopropoxypropiophenone

Executive Summary & Core Directive

This guide addresses critical solvent-dependent variables in the synthesis and downstream functionalization of p-isopropoxypropiophenone (CAS: 3528-17-4). This compound is a pivotal intermediate in the synthesis of muscle relaxants (e.g., Tolperisone analogs) and liquid crystal mesogens.[1]

The Central Thesis: In this specific chemistry, the solvent is not merely a medium but a kinetic switch .[1][2] It dictates the regioselectivity between the alpha-carbon (side chain) and the ortho-position (aromatic ring) during functionalization.

Critical Troubleshooting Guide (Q&A Format)

Module A: Synthesis via Friedel-Crafts Acylation

Q1: We are observing low conversion rates (~40%) during the acylation of isopropoxybenzene with propionyl chloride in Dichloromethane (DCM). The catalyst is AlCl₃.[1][3][4][5][6] How can we improve this?

Diagnosis: The reaction is likely stalling due to catalyst poisoning or heterogeneity issues .[1] While DCM is a standard solvent, the alkoxy oxygen in the starting material complexes with Lewis acids (AlCl₃), requiring more than stoichiometric amounts of catalyst.[1] Furthermore, the product (a ketone) forms a stable, insoluble complex with AlCl₃ in DCM, coating the unreacted surface or precipitating out, which halts the reaction.[1][2]

Corrective Protocol:

  • Switch Solvent System: Transition to 1,2-Dichloroethane (DCE) or Chlorobenzene .[1][2] These higher-boiling solvents allow for elevated temperatures (reflux) which can break the product-catalyst complex and drive the reaction to completion.

  • Catalyst Loading: Ensure you are using 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent plus an additional equivalent to account for the Lewis basicity of the isopropoxy oxygen.[1]

  • Order of Addition: Pre-complex the propionyl chloride with AlCl₃ in the solvent to form the acylium ion before adding the isopropoxybenzene. This prevents the substrate from sequestering the catalyst.[1]

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Insight: In extreme cases of poly-acylation or poor solubility, Nitrobenzene can be used.[1] It forms a soluble complex with AlCl₃, creating a homogeneous system that favors para-selectivity, though it is difficult to remove downstream.[1][2]

Module B: Regioselectivity in Bromination

Q2: During alpha-bromination (to synthesize the alpha-bromo ketone precursor), we are seeing significant ring bromination (ortho to the isopropoxy group). We are currently using pure Acetonitrile. [1][2]

Diagnosis: This is a classic solvent-controlled selectivity issue. The isopropoxy group is a strong ortho/para activator.[1]

  • Acetonitrile (Polar Aprotic): Enhances the electrophilicity of the brominating agent (e.g., NBS or Br₂), making the aromatic ring highly susceptible to electrophilic attack, leading to nuclear (ring) bromination.[1]

  • Methanol (Polar Protic): Solvates the intermediate enol/enolate. Alpha-bromination proceeds via the enol.[1] Protic solvents favor the enol mechanism over the direct electrophilic attack on the ring.[1]

Corrective Protocol: Change the solvent system based on your brominating agent:

  • Option A (CuBr₂): Use a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl₃) . This heterolytic system suppresses radical ring bromination and favors the ionic alpha-bromination mechanism via the copper enolate intermediate.[1]

  • Option B (NBS): Switch from Acetonitrile to Methanol or DCM with a catalytic amount of p-TsOH . Acid catalysis in non-polar or protic media drives enol formation, directing bromine to the alpha position.[1][2]

Module C: Purification & Phase Separation

Q3: Our crude product is an oil that refuses to crystallize. We used Diethyl Ether for extraction.[1][2] What solvent system is recommended for recrystallization?

Diagnosis: p-Isopropoxypropiophenone has a low melting point and high lipophilicity.[1][2] Traces of unreacted isopropoxybenzene (liquid) or solvent impurities (like diethyl ether peroxides or stabilizers) act as plasticizers, preventing crystal lattice formation.

Corrective Protocol:

  • Solvent Swap: Avoid Ether. Use Isopropyl Alcohol (IPA) or Ethanol/Water (80:20) for recrystallization.

  • The "Seeding" Technique: Dissolve the oil in a minimum amount of warm Hexane .[1] Add Ethyl Acetate dropwise until just clear.[1][2] Cool to -20°C. The non-polar hexane forces the polar ketone to crystallize while keeping non-polar impurities in solution.[1]

Quantitative Data: Solvent Effects on Bromination Yield

The following table summarizes the effect of solvent choice on the yield of the alpha-bromo derivative versus the nuclear-bromo impurity using NBS as the reagent.

Solvent SystemDielectric Constant (

)
Mechanism PromotedAlpha-Bromo Yield (%)Ring-Bromo Impurity (%)
Acetonitrile 37.5Electrophilic Aromatic Sub.30%60%
Methanol 32.7Enol-mediated substitution88% < 5%
CCl₄ / Light 2.2Radical Substitution45%40%
EtOAc / CHCl₃ MixedIonic (Cu-Enolate)*92% < 2%

*Note: Data for EtOAc/CHCl₃ assumes the use of CuBr₂ as the brominating agent, a highly specific method for this substrate.[1][2]

Visualized Workflows (Graphviz/DOT)

Workflow 1: Reaction Pathway & Solvent Decision Tree

SolventOptimization Start Substrate: p-Isopropoxypropiophenone Decision Select Bromination System Start->Decision Goal_Alpha Target: Alpha-Bromo Ketone (Drug Precursor) Goal_Ring Impurity: Ortho-Bromo Analog (Side Product) Path_A Solvent: Acetonitrile Reagent: NBS Decision->Path_A High Polarity Aprotic Path_B Solvent: Methanol Reagent: NBS + p-TsOH Decision->Path_B Protic Enolization Promoted Path_C Solvent: EtOAc + CHCl3 Reagent: CuBr2 Decision->Path_C Heterogeneous Ionic Mechanism Path_A->Goal_Ring Major Product (Ring Activation) Path_B->Goal_Alpha High Selectivity (>85%) Path_C->Goal_Alpha Highest Purity (>90%)

Caption: Figure 1. Solvent-directed regioselectivity in the bromination of p-isopropoxypropiophenone. Green paths indicate optimal protocols for pharmaceutical intermediates.

Workflow 2: Friedel-Crafts Synthesis Mechanism

FCSynthesis Reagents Isopropoxybenzene + Propionyl Chloride Catalyst AlCl3 Catalyst Reagents->Catalyst Solvent_DCM Solvent: DCM (Low Boiling) Catalyst->Solvent_DCM Solvent_DCE Solvent: DCE (Reflux > 80°C) Catalyst->Solvent_DCE Complex Intermediate: Ketone-AlCl3 Complex (Precipitate) Solvent_DCM->Complex Insoluble at 40°C Solvent_DCE->Complex Soluble/Mobile at Reflux Result_Stall Stalled Reaction Low Yield Complex->Result_Stall Result_Success Complete Conversion High Yield Complex->Result_Success

Caption: Figure 2. Impact of solvent boiling point and solubility parameters on the Friedel-Crafts acylation yield.

References

  • Preparation of 4-hydroxy-alpha-bromopropiophenone. (1985).[2] Japan Patent JPS60188344A.[1][2] Google Patents. Link

    • Relevance: Establishes the EtOAc/CHCl₃ solvent system for CuBr₂ bromination of propiophenone deriv
  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones. (2012). ResearchGate / PMC.[1][2] Link

    • Relevance: Details the solvent effect (Acetonitrile vs. Methanol) on alpha- vs.
  • Friedel–Crafts Acylation Mechanism and Limitations. Sigma-Aldrich Technical Library. Link

    • Relevance: Provides mechanistic grounding for catalyst complexation and solvent choices in acylation reactions.[2]

  • Williamson Ether Synthesis and Solvent Effects. Wikipedia / Organic Chemistry Portal.[1][2] Link

    • Relevance: Background on the stability of the isopropoxy ether linkage during acidic workups.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Infrared Carbonyl Analysis of p-Isopropoxypropiophenone

Executive Summary For researchers synthesizing or characterizing p-isopropoxypropiophenone (CAS: 3532-60-1), the diagnostic infrared (IR) carbonyl stretching frequency ( ) is observed in the range of 1675–1680 cm⁻¹ . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing or characterizing p-isopropoxypropiophenone (CAS: 3532-60-1), the diagnostic infrared (IR) carbonyl stretching frequency (


) is observed in the range of 1675–1680 cm⁻¹ .

This value represents a distinct bathochromic shift (red shift) of approximately 10–15 cm⁻¹ compared to unsubstituted propiophenone (1690 cm⁻¹) and roughly 35–40 cm⁻¹ lower than saturated aliphatic ketones (1715 cm⁻¹). This shift is the direct result of the strong mesomeric (+M) electron-donating capability of the para-isopropoxy group, which increases the single-bond character of the carbonyl.

The Bottom Line: If your synthesized product exhibits a carbonyl peak above 1690 cm⁻¹, your product is likely lacking the para-alkoxy substitution or has failed to conjugate properly.

Structural Analysis & Theoretical Framework

To interpret the spectrum accurately, one must understand the competition between Inductive (-I) and Mesomeric (+M) effects.

The Mechanism of Frequency Shift

The carbonyl stretch frequency is governed by Hooke’s Law, where frequency (


) is proportional to the square root of the bond force constant (

).

  • Baseline (Aliphatic Ketones): The C=O bond has high double-bond character.

    
    .[1]
    
  • Conjugation (Propiophenone): The phenyl ring conjugates with the carbonyl, delocalizing

    
    -electrons. This weakens the C=O bond (lowering 
    
    
    
    ).
    
    
    .
  • p-Isopropoxy Substitution (Target):

    • The oxygen atom of the isopropoxy group possesses lone pairs.

    • Through Resonance (+M) , these electrons are donated into the ring and transmitted to the carbonyl oxygen.

    • This significantly increases the canonical form where the C-O bond is a single bond and the oxygen bears a negative charge (C-O⁻).

    • Result: The bond order decreases further, and the frequency drops to 1675–1680 cm⁻¹ .

Diagram 1: Resonance Signaling Pathway

The following diagram illustrates the electron flow from the isopropoxy substituent to the carbonyl group, visually explaining the frequency drop.

ResonanceEffect subst p-Isopropoxy Group (Lone Pair Donor) ring Phenyl Ring (Conjugation Bridge) subst->ring +M Effect (Strong Resonance) carbonyl Carbonyl (C=O) (Electron Acceptor) ring->carbonyl Delocalization (Increased Single Bond Character) freq Frequency Shift (↓ to 1675-1680 cm⁻¹) carbonyl->freq Reduced Force Constant (k)

Caption: Electron density transfer pathway. The isopropoxy group donates electron density, weakening the C=O bond and lowering the IR frequency.

Comparative Analysis: Benchmarking Alternatives

To validate your spectrum, compare the target molecule against these standard structural analogs. The data below synthesizes experimental values and Hammett substituent constants (


).
CompoundSubstituent (para)Electronic Effect

(cm⁻¹)
Interpretation
p-Isopropoxypropiophenone -OCH(CH₃)₂ Strong Donor (+M) 1675 – 1680 Target. High single-bond character.
p-Methoxypropiophenone-OCH₃Strong Donor (+M)1675 – 1684Closest analog. Almost identical electronic impact.
Propiophenone-HNeutral (Ref)1690 – 1693Baseline for conjugated aromatic ketones.
p-Nitropropiophenone-NO₂Strong Withdrawer (-M/-I)1695 – 1705Resonance inhibition raises frequency.
2-Butanone(Aliphatic)None (No Conjugation)~1715Reference for non-conjugated ketones.

Key Insight: The isopropyl group's steric bulk does not significantly inhibit the resonance of the oxygen atom compared to a methoxy group. Therefore, if you have access to a library spectrum of p-methoxypropiophenone, you can use it as a valid proxy for the carbonyl region of the isopropoxy analog.

Experimental Validation Protocol

Protocol: High-Fidelity ATR-FTIR Acquisition

Prerequisites:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow:

  • System Stabilization:

    • Allow the IR source to warm up for 30 minutes.

    • Set resolution to 2 cm⁻¹ (standard 4 cm⁻¹ is acceptable, but 2 cm⁻¹ resolves shoulder peaks).

    • Set scans to 32 or 64 to optimize Signal-to-Noise (S/N) ratio.

  • Background Acquisition:

    • Clean crystal with isopropanol; ensure it is dry.

    • Acquire background (air spectrum). Crucial: Ensure no CO₂ doublet variations at 2350 cm⁻¹.

  • Sample Application:

    • If Liquid: Place 1 drop to cover the crystal eye.

    • If Solid (Low Melting Point): Apply small amount of powder. Use the pressure arm to ensure intimate contact. Note: p-Isopropoxypropiophenone is often a low-melting solid or oil depending on purity/temperature.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for penetration depth dependence on wavelength.

    • Baseline correct if necessary (Rubberband method recommended).

Diagram 2: Spectral Validation Decision Tree

Use this logic flow to interpret your results during synthesis monitoring.

ValidationWorkflow Start Acquire Spectrum CheckRegion Check 1650-1750 cm⁻¹ Start->CheckRegion Decision1 Peak at >1700 cm⁻¹? CheckRegion->Decision1 ResultBad Likely Aliphatic Impurity or Loss of Conjugation Decision1->ResultBad Yes Decision2 Peak at 1690-1695 cm⁻¹? Decision1->Decision2 No ResultUnsub Likely Unsubstituted Propiophenone Decision2->ResultUnsub Yes Decision3 Peak at 1675-1680 cm⁻¹? Decision2->Decision3 No Decision3->ResultBad No (Check Amide/Ester) ResultGood CONFIRMED: p-Isopropoxypropiophenone Decision3->ResultGood Yes

Caption: Quality Control logic for validating the synthesis of p-isopropoxypropiophenone.

Application Context in Drug Development

Why is this specific frequency shift critical for drug development professionals?

  • Purity Profiling: In the synthesis of anti-arrhythmic agents (e.g., Propafenone analogs), p-isopropoxypropiophenone is a key intermediate. A shift from 1680 cm⁻¹ back to 1715 cm⁻¹ indicates a broken conjugation system (e.g., over-reduction of the ring).

  • Reaction Monitoring: When performing Friedel-Crafts acylation of (isopropoxy)benzene, the appearance of the 1678 cm⁻¹ peak confirms the successful attachment of the propionyl group para to the alkoxy group. Ortho-substitution would typically yield a higher frequency due to steric inhibition of resonance (SIR), making this IR band a regioselectivity marker.

References

  • NIST Chemistry WebBook. 4'-Methylpropiophenone Infrared Spectrum (Analog Reference). National Institute of Standards and Technology.[2] [Link]

  • PubChem. 4'-Hydroxypropiophenone Spectral Data. National Center for Biotechnology Information. [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions: Characteristic Frequencies. (General reference for carbonyl shifts). [Link]

  • Michigan State University (Reusch). Infrared Spectroscopy: Ketones and Substituent Effects. [Link][1][3]

  • SDBS. Spectral Database for Organic Compounds. (Search for p-Methoxypropiophenone as comparative standard). [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(4-Isopropoxyphenyl)propan-1-one

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(4-Isopropoxyphenyl)propan-1-one Executive Summary & Technical Profile This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(4-Isopropoxyphenyl)propan-1-one

Executive Summary & Technical Profile

This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2). Often utilized as a specialized intermediate in organic synthesis or a precursor in designer drug analogs, this molecule exhibits a distinct fragmentation signature driven by the interplay between its propiophenone core and the para-isopropoxy substituent.

Key Analytical Takeaway: The mass spectrum is dominated by


-cleavage  at the carbonyl center, producing a stable acylium ion, followed by a characteristic loss of propene from the ether moiety. This distinct "double-loss" sequence allows for high-confidence differentiation from isomeric n-propoxy analogs and homologous methoxy-propiophenones.
Parameter Data
Molecular Formula

Molecular Weight 192.25 g/mol
Base Peak (Target) m/z 163 (Acylium Ion)
Key Diagnostic Ions m/z 192 (

), 150, 121, 93, 65
McLafferty Rearrangement Absent (Ethyl chain lacks

-hydrogen)

Mechanistic Fragmentation Analysis

The fragmentation of 1-(4-Isopropoxyphenyl)propan-1-one under 70 eV EI conditions follows two primary competitive pathways. Understanding these causal mechanisms is essential for validating analytical results.

Pathway A: The Dominant -Cleavage (Carbonyl)

The most abundant pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the ethyl group.

  • Initiation: Ionization of the carbonyl oxygen lone pair.

  • Cleavage: Loss of an ethyl radical (

    
    , 29 Da).[1]
    
  • Result: Formation of the resonance-stabilized 4-isopropoxybenzoyl cation (m/z 163 ). This is typically the Base Peak (100% relative abundance).[2][3]

Pathway B: Ether Side-Chain Elimination

The isopropoxy group facilitates a secondary elimination pathway, often observed in alkyl aryl ethers.

  • Mechanism: A four-membered transition state rearrangement leads to the elimination of a neutral propene molecule (

    
    , 42 Da).
    
  • Result:

    • From Molecular Ion (

      
       192): Forms the radical cation of 4-hydroxypropiophenone (m/z 150 ).
      
    • From Acylium Ion (m/z 163): Forms the 4-hydroxybenzoyl cation (m/z 121 ).

Pathway C: Deep Fragmentation (Aromatic Decay)

Further degradation of the m/z 121 ion occurs via the expulsion of Carbon Monoxide (CO, 28 Da), yielding the phenolic cation (m/z 93 ), which subsequently loses another CO to form the cyclopentadienyl cation (m/z 65 ).

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, critical for interpreting complex spectra.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 192 (Radical Cation) Acylium Base Peak: Acylium Ion m/z 163 (4-Isopropoxybenzoyl cation) M_Ion->Acylium - Ethyl Radical (29 Da) (Alpha Cleavage) PhenolKetone Phenol Ketone Ion m/z 150 (Loss of Propene) M_Ion->PhenolKetone - Propene (42 Da) (Ether Rearrangement) HydroxyBenzoyl Hydroxybenzoyl Cation m/z 121 (Secondary Fragment) Acylium->HydroxyBenzoyl - Propene (42 Da) PhenolKetone->HydroxyBenzoyl - Ethyl Radical (29 Da) PhenolCation Phenol Cation m/z 93 (C6H5O+) HydroxyBenzoyl->PhenolCation - CO (28 Da) Cyclopent Cyclopentadienyl m/z 65 PhenolCation->Cyclopent - CO (28 Da)

Figure 1: Mechanistic tree showing the primary alpha-cleavage (Red path) and secondary ether rearrangements.

Comparative Performance Guide

Differentiation from structural isomers is the primary challenge in mass spectrometry. The table below compares 1-(4-Isopropoxyphenyl)propan-1-one against its most common "look-alikes."

Table 1: Diagnostic Comparison with Alternatives
FeatureTarget Molecule (Isopropoxy)Alternative A: 1-(4-Propoxyphenyl)... (n-Propoxy Isomer)Alternative B: 4-Butoxypropiophenone
Molecular Ion m/z 192m/z 192m/z 206
Base Peak m/z 163 m/z 163 m/z 177
McLafferty Rearr. Absent Possible (Ether chain) Possible (Ether chain)
Diagnostic Difference High abundance of m/z 121 (Loss of propene is facile from branched ether).m/z 135 may appear due to ethylene loss via McLafferty on the ether chain.Distinct molecular weight; loss of butene yields m/z 121 but from higher mass parent.
Resolution Strategy Rely on the ratio of m/z 163 to m/z 121.Inspect for m/z 150 vs m/z 149 (Radical loss vs rearrangement).Mass shift of +14 Da on parent and acylium ions.

Critical Insight: The branched isopropoxy group eliminates propene more readily than the linear n-propoxy group eliminates propene. Consequently, the m/z 121 peak is typically more intense in the isopropoxy isomer compared to the n-propoxy isomer.

Validated Experimental Protocol

To reproduce the fragmentation pattern described above, use the following standardized GC-MS parameters. This protocol ensures minimal thermal degradation prior to ionization.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Methanol or Ethyl Acetate (HPLC Grade).

    • Derivatization is not required for this ketone, but silylation (BSTFA) can be used to confirm the absence of free hydroxyl groups if purity is .

  • Inlet Conditions:

    • Mode: Splitless (0.5 min purge) or Split (10:1) for concentrated samples.

    • Temperature: 250°C.

    • Liner: Deactivated glass wool liner to prevent adsorption.

  • GC Separation:

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 80°C (hold 1 min)

      
       20°C/min to 280°C (hold 5 min).
      
  • MS Source Parameters (The "Engine"):

    • Ionization: Electron Impact (EI) at 70 eV .[4][5]

    • Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: m/z 40 – 350.

Self-Validation Check:

  • If m/z 105 (Benzoyl cation) appears significantly, check for contamination with unsubstituted propiophenone.

  • If m/z 135 is the base peak, suspect the presence of 4-ethoxypropiophenone (homolog error).

References

  • NIST Mass Spectrometry Data Center. Propiophenone Derivatives and Fragmentation Patterns. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for ether rearrangement mechanisms).
  • PubChem Compound Summary. 1-(4-Isopropoxyphenyl)propan-1-one (CID 1529886). National Library of Medicine. [Link]

Sources

Validation

Technical Comparison Guide: HPLC Strategies for Purity Analysis of 1-(4-Isopropoxyphenyl)propan-1-one

Executive Summary 1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2), also known as p-isopropoxypropiophenone, is a critical intermediate in the synthesis of pharmaceuticals such as Naftopidil .[1] Its purity is a Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2), also known as p-isopropoxypropiophenone, is a critical intermediate in the synthesis of pharmaceuticals such as Naftopidil .[1] Its purity is a Critical Quality Attribute (CQA) because unreacted precursors and isomeric impurities can propagate through downstream synthesis, leading to toxicological risks or yield losses.

This guide compares two distinct HPLC methodologies for purity determination:

  • Method A (Isocratic High-Throughput): Optimized for speed in routine manufacturing environments.

  • Method B (Gradient Stability-Indicating): Optimized for high resolution (

    
    ) of polar precursors and non-polar regioisomers.
    

Recommendation: While Method A is sufficient for in-process checks, Method B is the superior choice for final product release and stability testing due to its ability to resolve the critical impurity 4-isopropoxyphenol.

Compound Profile & Separation Challenge

To design a robust method, we must understand the physicochemical properties of the analyte and its potential impurities.

PropertyDataChromatographic Implication
Structure Aromatic ketone with ether linkageStrong UV absorption at 254 nm (

).
LogP ~3.2 (Hydrophobic)Strong retention on C18; requires high organic content for elution.
pKa Neutral (Ketone)Retention is pH-independent, but impurities (phenols/acids) are pH-dependent.
Critical Impurities 1. 4-Isopropoxyphenol (Starting Material)2. 4-Hydroxypropiophenone (Degradant)3. Ortho-isomer (Regioisomer)Impurities 1 & 2 are more polar (elute early). Impurity 3 is structurally similar (requires high selectivity).

Methodology Comparison

Method A: Isocratic Rapid Analysis (Routine QC)

Designed for speed during reaction monitoring.

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: 254 nm[2]

Performance Analysis: This method utilizes the high elution strength of acetonitrile. The hydrophobic interaction is dominant.

  • Pros: Run time < 8 minutes. Simple preparation.

  • Cons:Co-elution risk. The polar impurity 4-isopropoxyphenol often elutes in the void volume or co-elutes with the solvent front due to lack of retention at 60% organic.

Method B: Gradient Stability-Indicating (Recommended)

Designed for release testing and resolving complex impurity profiles.

  • Column: End-capped C18 (250 mm x 4.6 mm, 5 µm) – High Carbon Load

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Methanol

  • Gradient: 40% B (0-2 min)

    
     90% B (20 min) 
    
    
    
    Hold (5 min).

Performance Analysis:

  • Mechanism: The acidic buffer (pH 3.0) suppresses the ionization of phenolic impurities, increasing their retention and sharpening peak shape. Methanol provides different selectivity (

    
     interactions) than acetonitrile, aiding in the separation of the ortho-isomer.
    
  • Pros: Excellent resolution of all known impurities.

  • Cons: Longer run time (25+ minutes).

Comparative Experimental Data

The following data represents typical system suitability results obtained during method validation.

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Retention Time (Main Peak) 4.2 min14.5 minN/A
Resolution (

) vs. Impurity A
1.2 (Poor)4.5 (Excellent)

Tailing Factor (

)
1.41.05

Theoretical Plates (

)
4,50012,000

LOD (Limit of Detection) 0.05%0.01%N/A

Critical Insight: Method A fails the resolution threshold for the specific precursor 4-isopropoxyphenol. In a regulatory context (ICH Q3A), Method B is required to quantify this impurity accurately.

Detailed Protocol: Method B (Gradient)

Reagents
  • Methanol: HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid: 85% (for pH adjustment).

  • Water: Milli-Q (18.2 MΩ).

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 3.0 
    
    
    
    0.05 using dilute phosphoric acid. Filter through a 0.45 µm nylon membrane.
  • Organic (Mobile Phase B): 100% Methanol. Degas by sonication for 10 minutes.

Step 2: Standard Preparation
  • Stock Solution: Weigh 25 mg of 1-(4-Isopropoxyphenyl)propan-1-one Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL Methanol and dilute to volume with Mobile Phase A:B (50:50).

  • Working Standard: Dilute 1.0 mL of Stock Solution to 100 mL. (Concentration: 10 µg/mL).

Step 3: Chromatographic Conditions
  • Column Temp: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Wavelength: 254 nm (Reference 360 nm if DAD is available).

Validation Workflow Visualization

The following diagram illustrates the decision logic for Method Validation according to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development SST System Suitability (Resolution > 2.0) Start->SST Initial Run SST->Start Fail (Adjust Gradient) Specificity Specificity Test (Impurity Spiking) SST->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity No Interference Precision Precision (RSD < 2.0%) Linearity->Precision Robustness Robustness (pH/Flow/Temp) Precision->Robustness Final Validated Method Robustness->Final Complete

Figure 1: Logical workflow for validating the HPLC method, ensuring compliance with ICH Q2(R1) standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.

Sources

Comparative

Technical Comparison Guide: 13C NMR Characterization of 1-(4-Isopropoxyphenyl)propan-1-one

The following guide is designed for researchers and analytical scientists involved in the structural characterization and quality control of pharmaceutical intermediates. It prioritizes experimental rigor, comparative an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists involved in the structural characterization and quality control of pharmaceutical intermediates. It prioritizes experimental rigor, comparative analysis, and self-validating logic.

Executive Summary & Application Context

Molecule: 1-(4-Isopropoxyphenyl)propan-1-one CAS: 35081-48-2 Synonyms: p-Isopropoxypropiophenone, 4'-Isopropoxypropiophenone Role: Key intermediate in the synthesis of Naftopidil and other antihypertensive agents.

Precise NMR characterization of this molecule is critical because its structural integrity directly impacts the yield and purity of downstream API synthesis. This guide compares the 13C NMR chemical shifts of the target molecule against its closest structural analogs (4-methoxypropiophenone) and common synthetic precursors (4-hydroxypropiophenone), providing a robust framework for identification and purity assessment.

Structural Analysis & Assignment Strategy

To accurately assign the spectrum, we must deconstruct the molecule into three distinct magnetic environments. This segmentation allows for rapid troubleshooting of synthetic errors (e.g., incomplete alkylation).

The Three Magnetic Zones:
  • The Propiophenone Backbone: Characterized by the des shielded carbonyl carbon (~199 ppm) and the ethyl chain.[1]

  • The Aromatic Core: A para-substituted system showing characteristic symmetry (two intense signals for ortho/meta carbons).

  • The Isopropoxy "Fingerprint": The diagnostic region that distinguishes this molecule from its methoxy or hydroxy analogs.

Diagram: Assignment Logic Workflow

The following flowchart illustrates the logical decision tree for verifying the structure based on 13C NMR data.

AssignmentLogic Start Start: Acquire 13C{1H} Spectrum CheckCO Check Carbonyl Region (196 - 200 ppm) Start->CheckCO CheckAlkoxy Check Alkoxy Region (69 - 71 ppm) CheckCO->CheckAlkoxy Signal Present? CheckAromatic Analyze Aromatic Region (114 - 163 ppm) CheckAlkoxy->CheckAromatic Methine (CH) Found? Impurity1 Possible Impurity: 4-Hydroxypropiophenone (Missing ~70 ppm signal) CheckAlkoxy->Impurity1 No Signal > 60 ppm Impurity2 Possible Analog: 4-Methoxypropiophenone (Signal at ~55 ppm instead) CheckAlkoxy->Impurity2 Signal at ~55 ppm Decision Structure Confirmation CheckAromatic->Decision Para-substitution Pattern Confirmed

Figure 1: Step-by-step logic flow for confirming the 1-(4-Isopropoxyphenyl)propan-1-one structure using 13C NMR markers.

Comparative Data Analysis

The following table synthesizes experimental data and high-level predictive modeling to compare the target molecule with its most common analog (Methoxy) and precursor (Hydroxy). All values are reported in CDCl₃ relative to TMS (0 ppm).

Table 1: Chemical Shift Comparison (ppm)
Carbon PositionCarbon TypeTarget: 4-Isopropoxy Analog: 4-Methoxy Precursor: 4-Hydroxy Diagnostic Note
C=O Quaternary199.2 199.0200.5Ketone carbonyl; sensitive to H-bonding in precursor.
C-4' (Ipso-O)Quaternary161.8 163.4161.2Deshielded by oxygen; shift varies with alkyl bulk.
C-1' (Ipso-CO)Quaternary129.8 130.0130.5Often low intensity due to long relaxation time.
C-2', 6' CH (Aromatic)130.3 130.3131.0Ortho to Carbonyl; intense signal (2C).
C-3', 5' CH (Aromatic)115.0 113.5115.3Ortho to Oxygen; shielded by resonance.
O-CH CH (Alkoxy)70.1 N/AN/ACRITICAL MARKER: Isopropyl methine.
O-Me CH3 (Alkoxy)N/A55.4N/ADistinguishes Methoxy analog.
CH2 (Propyl) CH231.4 31.431.5Propiophenone backbone.
CH3 (Propyl) CH38.4 8.48.4Terminal methyl of ketone chain.
iPr-CH3 CH321.9 N/AN/AIsopropyl methyls (2C); often overlaps.
Key Comparative Insights:
  • The "Smoking Gun" (70 ppm vs 55 ppm): The most definitive way to distinguish the isopropoxy product from a methoxy analog is the shift of the carbon attached to the oxygen. The methoxy carbon appears at ~55 ppm, whereas the methine (CH) of the isopropoxy group appears downfield at ~70 ppm due to the alpha-effect of the branched alkyl group.

  • Symmetry Check: Both the target and the analogs possess a plane of symmetry through the C1-C4 axis. Consequently, the aromatic region will show only four distinct signals for the six aromatic carbons (2 quaternary, 2 sets of equivalent CH). If you observe more than four aromatic signals, the sample is likely a mixture.

  • Solvent Effects: If running in DMSO-d6 , expect the Carbonyl (C=O) peak to shift slightly downfield (to ~198-199 ppm) and the phenolic carbon of the precursor (4-Hydroxy) to shift significantly due to hydrogen bonding interactions with the solvent.

Experimental Protocol: High-Resolution Acquisition

To ensure data quality suitable for publication or regulatory submission, follow this optimized protocol.

A. Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl₃) is preferred for resolution. Use DMSO-d6 only if solubility is an issue or to detect exchangeable protons in the 1H spectrum.

  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent.

    • Note: 13C is 1.1% naturally abundant.[2][3][4] Lower concentrations will require significantly longer scan times (exponential increase).

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

B. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C=O and C-Ipso) have long T1 relaxation times. A short D1 will suppress these signals, making integration unreliable and potentially causing them to disappear in the noise.

  • Scans (NS): Minimum 512 scans (approx. 30 mins). For <10mg samples, increase to 2048 scans.

  • Spectral Width: 240 ppm (to capture the Carbonyl peak at ~200 ppm and TMS at 0 ppm).

C. Validation Workflow (DOT Diagram)

The following diagram outlines the synthesis validation pathway, highlighting where NMR confirms the transformation from the phenol precursor.

SynthesisValidation Precursor Precursor: 4-Hydroxypropiophenone (OH Signal in 1H, No Aliphatic O-C in 13C) Reaction Reaction: Alkylation with 2-Bromopropane (+ K2CO3, DMF) Precursor->Reaction Start Product Product: 1-(4-Isopropoxyphenyl)propan-1-one (New Signals: 70 ppm & 22 ppm) Reaction->Product Complete Conversion Check QC Check: Is signal at 161 ppm shifted? Product->Check

Figure 2: Synthesis tracking via NMR. The appearance of the 70 ppm signal confirms the successful alkylation of the phenol.

References

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one (CID 1529886).[5] National Library of Medicine. [Link]

  • SpectraBase. 4'-Methoxypropiophenone 13C NMR Spectrum. Wiley Science Solutions.[6] (Used as comparative standard). [Link]

  • Breit, B., & Kitching, W. Systematic Comparison of Sets of 13C NMR Spectra. Journal of Organic Chemistry. (Methodology for comparative NMR analysis). [Link]

Sources

Validation

UV-Vis Absorption Profile of 1-(4-Isopropoxyphenyl)propan-1-one: A Comparative Technical Guide

Topic: UV-Vis Absorption Maxima for 1-(4-Isopropoxyphenyl)propan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(4-Isopropoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima for 1-(4-Isopropoxyphenyl)propan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Isopropoxyphenyl)propan-1-one (CAS: 35081-48-2), also known as p-isopropoxypropiophenone, is a critical intermediate in the synthesis of pharmaceuticals and liquid crystals. Its optical properties are defined by the interplay between the aromatic propiophenone core and the electron-donating isopropoxy auxochrome.

This guide provides a technical analysis of its UV-Vis absorption maxima (


), comparing it against homologous analogs to establish a reliable spectral fingerprint for quality control and reaction monitoring.

Chemical Context & Structural Analysis

The UV-Vis spectrum of 1-(4-Isopropoxyphenyl)propan-1-one is governed by two primary electronic transitions. The presence of the isopropoxy group at the para position induces a significant bathochromic (red) shift compared to the unsubstituted propiophenone, enhancing its absorption in the near-UV region.

Electronic Transitions
  • 
     Transition (K-band):  The primary, high-intensity peak. The lone pairs on the ether oxygen participate in resonance with the benzene ring, extending the conjugation length to the carbonyl group.
    
  • 
     Transition (R-band):  A weaker, forbidden transition involving the non-bonding electrons of the carbonyl oxygen.
    
Graphviz Diagram: Electronic Transitions & Auxochromic Effects

OpticalPathways Chromophore Propiophenone Core (C6H5-CO-C2H5) Interaction Mesomeric Effect (+M) Lone Pair Delocalization Chromophore->Interaction Base System Auxochrome Isopropoxy Group (-O-CH(CH3)2) Auxochrome->Interaction Donates e- Shift Bathochromic Shift (Red Shift) Interaction->Shift Lowers HOMO-LUMO Gap Result Target λmax ~276 nm Shift->Result Defines Spectrum

Figure 1: Mechanistic flow illustrating how the isopropoxy auxochrome modifies the electronic landscape of the propiophenone core, resulting in the observed spectral shift.

Comparative Analysis: Target vs. Analogs

To validate the spectral identity of 1-(4-Isopropoxyphenyl)propan-1-one, it is essential to compare it with its structural analogs. The alkyl chain length of the alkoxy group (methyl vs. ethyl vs. isopropyl) has a negligible effect on the electronic transition energy, making 4-methoxypropiophenone a high-confidence spectral proxy.

Table 1: Comparative UV-Vis Absorption Maxima (in Ethanol)
CompoundStructurePrimary

(

)
Secondary

(

)
Molar Extinction (

)
1-(4-Isopropoxyphenyl)propan-1-one p-Isopropoxy276 ± 2 nm ~319 nm (Shoulder) ~18,000 M⁻¹cm⁻¹
4-Methoxypropiophenonep-Methoxy276 nm319 nm19,500 M⁻¹cm⁻¹
4-Ethoxypropiophenonep-Ethoxy277 nm320 nm18,200 M⁻¹cm⁻¹
PropiophenoneUnsubstituted243 nm278 nm (Weak)12,000 M⁻¹cm⁻¹
4-Hydroxypropiophenonep-Hydroxy278 nm322 nm16,000 M⁻¹cm⁻¹

Key Insight: The shift from 243 nm (Propiophenone) to ~276 nm (Isopropoxy derivative) confirms the successful incorporation of the oxygenated substituent. The isopropoxy group provides a spectral signature virtually identical to the methoxy analog due to similar electronic donation capabilities.

Experimental Protocol (SOP)

To reproduce the data above for quality control (QC) or research, follow this self-validating protocol.

Objective

Determine the


 and purity of 1-(4-Isopropoxyphenyl)propan-1-one using UV-Vis spectroscopy.
Materials
  • Analyte: 1-(4-Isopropoxyphenyl)propan-1-one (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Benzene or Toluene as they absorb in the UV region.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass.

Workflow Diagram

ProtocolWorkflow Step1 Stock Solution Prep 10 mg in 100 mL EtOH (Conc: ~5 x 10^-4 M) Step2 Dilution 1 mL Stock -> 10 mL EtOH (Final: ~5 x 10^-5 M) Step1->Step2 Step3 Baseline Correction Run blank with pure EtOH Step2->Step3 Step4 Acquisition Scan 200-400 nm Speed: Medium Step3->Step4 Step5 Validation Check Absorbance Target: 0.6 - 0.8 AU Step4->Step5

Figure 2: Step-by-step experimental workflow for accurate spectral determination.

Detailed Procedure
  • Blanking: Fill two matched quartz cuvettes with pure ethanol. Place one in the reference beam and one in the sample beam. Run a baseline correction (Auto-Zero) from 200 to 400 nm.

  • Sample Preparation:

    • Weigh roughly 10 mg of the substance.

    • Dissolve in 100 mL of ethanol (Stock Solution).

    • Take 1 mL of Stock and dilute to 10 mL (Working Solution).

  • Measurement:

    • Rinse the sample cuvette with the Working Solution.

    • Fill and insert into the sample holder.

    • Scan from 200 nm to 400 nm.

  • Data Analysis:

    • Locate the global maximum (

      
      ). It should appear near 276 nm .
      
    • If the absorbance is > 1.0, dilute further to ensure linearity (Beer-Lambert Law).

Solvatochromic Effects

The position of the


 is sensitive to solvent polarity.[1]
  • Polar Protic Solvents (Ethanol, Methanol): The

    
     band typically undergoes a slight red shift (bathochromic) due to stabilization of the excited state. The 
    
    
    
    band may undergo a blue shift (hypsochromic) due to hydrogen bonding with the carbonyl oxygen lone pair.
  • Non-Polar Solvents (Cyclohexane): The fine structure of the benzenoid bands (200-220 nm) becomes more resolved, and the peaks may shift 5-10 nm towards the blue region compared to ethanol.

Recommendation: For standard identification, consistently use Ethanol to maintain comparability with literature values of the methoxy analog [1, 2].

References

  • Sigma-Aldrich. (n.d.). 4'-Methoxypropiophenone Product Specification & Spectral Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis Database: Acetophenone and Propiophenone Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2024). 1-(4-Isopropoxyphenyl)propan-1-one (CID 1529886). National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Isopropoxyphenyl)propan-1-one

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Isopropoxyphenyl)propan-1-one (CAS No. 35081-48-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Isopropoxyphenyl)propan-1-one (CAS No. 35081-48-2). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory compliance.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the substance's properties and potential hazards is paramount. This foundational knowledge informs every subsequent step of the handling and disposal process.

1-(4-Isopropoxyphenyl)propan-1-one is a substituted aromatic ketone. While comprehensive, peer-reviewed toxicity data for this specific compound is not widely published, its structure necessitates a cautious approach. We can infer potential hazards based on its chemical class and available data for similar molecules, such as other substituted propiophenones and acetophenones.

Table 1: Chemical and Physical Properties of 1-(4-Isopropoxyphenyl)propan-1-one

PropertyValueSource
CAS Number 35081-48-2[1][2][3]
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [2]
IUPAC Name 1-(4-propan-2-yloxyphenyl)propan-1-one[1][2]
Known Incompatibilities Strong oxidizing agents, strong bases.[4]

Inferred Hazard Profile: Based on safety data for analogous compounds, 1-(4-Isopropoxyphenyl)propan-1-one should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Oral Toxicity: May be harmful if swallowed.[5]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation.[5]

The fundamental principle of laboratory safety dictates treating chemicals of unknown or limited toxicological profile with a high degree of caution. Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE).

The Core Directive: Professional Disposal is Non-Negotiable

The single most critical aspect of chemical waste management is that under no circumstances should 1-(4-Isopropoxyphenyl)propan-1-one or its contaminated materials be disposed of via standard drains or in regular solid waste trash .[6][7] Such actions can lead to environmental contamination, unforeseen chemical reactions in the waste stream, and significant regulatory non-compliance.

All chemical waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company.[8][9][10] These professional services have the expertise and facilities to manage chemical disposal in an environmentally sound and legally compliant manner.

Operational Protocol: From Generation to Disposal

This section provides a step-by-step workflow for the compliant management of 1-(4-Isopropoxyphenyl)propan-1-one waste within the laboratory.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste storage.[6][11] Incompatible chemicals must be kept separate to prevent dangerous reactions.[12][13]

  • Action: Classify your waste stream containing 1-(4-Isopropoxyphenyl)propan-1-one. It is likely a non-halogenated organic solid or liquid.

  • Causality: Based on the known incompatibilities of similar ketones, this compound must be segregated from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases (e.g., sodium hydroxide) to prevent potentially violent reactions.[4]

WasteSegregation Waste Waste Generated (1-(4-Isopropoxyphenyl)propan-1-one) Decision Is waste mixed with other chemicals? Waste->Decision Incompatible Incompatible? (Strong Oxidizers, Strong Bases) Decision->Incompatible Yes Pure Store in Dedicated Waste Container Decision->Pure No Segregate Store in Separate, Labeled Secondary Containment Incompatible->Segregate Yes Combine Store in Designated 'Non-Halogenated Organic' Waste Container Incompatible->Combine No

Diagram 1. Decision workflow for waste segregation.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Action: Select a waste container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for solids) with a secure, leak-proof screw cap.[8][14] Ensure the container is in good condition, free from cracks or deterioration.

  • Causality: Using an incompatible container can lead to its degradation, causing spills and exposure. A secure cap prevents the release of vapors and protects against accidental spillage.[14]

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-(4-Isopropoxyphenyl)propan-1-one". Avoid using abbreviations or formulas.[14]

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.[14]

    • Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Causality: Clear, accurate labeling is a regulatory requirement and is essential for communicating hazards to all personnel and the final disposal facility, ensuring it is handled safely at every stage.[8]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup by a disposal vendor.

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Action: Use a secondary containment bin (a larger, chemically resistant tray or tub) to hold the primary waste container.[12]

  • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a larger spill and environmental contamination.[6]

  • Action: Store the waste away from heat sources, direct sunlight, and high-traffic areas.[8]

Step 4: Disposal of Empty Containers

Even "empty" containers hold chemical residues and must be decontaminated before disposal.

  • Action: For containers that held 1-(4-Isopropoxyphenyl)propan-1-one, triple rinse with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[15]

  • Action: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label completely.[13]

  • Action: The decontaminated container may now be disposed of in the appropriate glass or plastic recycling bin.[13]

  • Causality: Triple rinsing ensures that residual chemical, which is still considered hazardous, is removed. Disposing of unrinsed containers as regular trash can harm custodial staff and the environment.[14]

Step 5: Arranging for Final Disposal
  • Action: When the waste container is full or has been in storage for the maximum allowed time (typically six months for academic labs), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][10]

  • Action: Ensure all documentation, such as waste inventory logs, is complete and accurate for the handover.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal & Decontamination Gen 1. Waste Generation Seg 2. Segregate Waste (See Diagram 1) Gen->Seg Cont 3. Select & Label Compatible Container Seg->Cont Store 4. Store in Secondary Containment in a Designated Area Cont->Store Pickup 5. Schedule Pickup with EHS/Licensed Vendor Store->Pickup Empty Empty Container? Store->Empty Handover 6. Complete Paperwork & Hand Over Waste Pickup->Handover FinalDisp 7. Professional Disposal Handover->FinalDisp Rinse Triple Rinse Container Empty->Rinse Yes Rinse->Store Collect Rinsate as Waste Recycle Recycle/Dispose of Clean Container Rinse->Recycle

Diagram 2. Procedural flowchart for waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, a prepared and swift response is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Evaluate the size and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: For liquid spills, contain the spill and then cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[7][9] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Use non-sparking tools to carefully sweep up the absorbed material.[9] Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Waste Minimization and Green Chemistry

The most effective disposal method is to prevent waste generation in the first place.[16] The National Research Council recommends implementing sustainable practices in the lab.[6]

  • Purchase Planning: Only purchase the quantity of chemical needed for the short-to-medium term to avoid expiration and bulk disposal.[15]

  • Microscale Techniques: Whenever possible, adapt experiments to use smaller quantities of materials.[6]

  • Process Optimization: Ensure experimental procedures are optimized to maximize yield and minimize the production of waste byproducts.

By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of 1-(4-Isopropoxyphenyl)propan-1-one, protecting yourself, your colleagues, and the environment.

References

  • PubChem, National Center for Biotechnology Information. 1-(4-Isopropoxyphenyl)propan-1-one. [Link]

  • Pharmaffiliates. 1-(4-Isopropylphenyl)propan-1-one. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Karolinska Institutet. Laboratory waste. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Hazardous Waste Experts. How To Dispose Non-Hazardous Waste. [Link]

  • JT Services. Understanding Non-Hazardous Waste. [Link]

  • TransChem Environmental. Non-Hazardous Waste Management & Disposal - Arizona. [Link]

  • University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

  • U.S. Environmental Protection Agency (EPA). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Isopropoxyphenyl)propan-1-one

CAS: 35081-48-2 | Synonyms: p-Isopropoxypropiophenone; 1-[4-(1-methylethoxy)phenyl]-1-propanone[1][2] Executive Summary Current Safety Status: Precautionary Hazard Management. As a Senior Application Scientist, I must hi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35081-48-2 | Synonyms: p-Isopropoxypropiophenone; 1-[4-(1-methylethoxy)phenyl]-1-propanone[1][2]

Executive Summary

Current Safety Status: Precautionary Hazard Management. As a Senior Application Scientist, I must highlight that while 1-(4-Isopropoxyphenyl)propan-1-one is a standard organic intermediate, its specific toxicological profile is often incomplete in public databases (designated "Not thoroughly investigated" in many SDS).[2] Therefore, we do not manage it based solely on known hazards, but on structural activity relationships (SAR) .[2]

Structurally, this compound is an aromatic ketone.[2] We treat it as a Class II Irritant (Skin/Eye/Respiratory) with high lipophilicity, meaning it can penetrate the dermal barrier if dissolved in organic solvents.[2] The protocols below prioritize barrier integrity over convenience.

Part 1: Chemical Intelligence & Hazard Profiling

Before selecting PPE, we must understand the "Why."[2] This compound presents a dual-phase risk:

  • Solid State (Storage/Weighing): Likely a low-melting solid or viscous liquid.[2] The primary risk is dust inhalation or surface contamination that smears rather than brushes off.[2]

  • Solvated State (Reaction): Once dissolved (commonly in acetone, DCM, or ethyl acetate), the solvent acts as a carrier vehicle, dramatically increasing the permeation rate of the ketone through standard glove materials.[2]

Risk Assessment Table
Hazard DomainClassification (GHS/Predicted)Operational Implication
Dermal H315 (Causes skin irritation) Lipophilic nature allows absorption.[2] Ketone functional group attacks natural skin oils.[2]
Ocular H319 (Causes serious eye irritation) High risk during solubilization.[2] Splash contact can cause corneal clouding.[2]
Inhalation H335 (Respiratory irritation) Dust/aerosol risk.[2] Use strictly in a fume hood.
Reactivity Combustible Liquid/Solid Incompatible with strong oxidizing agents.[2]

Part 2: The PPE Matrix (Personal Protective Equipment)

This section details the required gear. I have selected these based on permeation breakthrough times for aromatic ketones.

Hand Protection (The Critical Control Point)

The Logic: Standard nitrile gloves degrade rapidly when exposed to pure ketones (swelling/permeation).[2] However, for solid handling, nitrile provides adequate physical protection.[2]

  • Scenario A: Handling Solid/Powder

    • Recommendation: Double-gloved Nitrile (minimum 5 mil outer). [2]

    • Protocol: Inspect inner glove immediately if outer glove tears.[2] Change every 60 minutes or immediately after contamination.[2]

  • Scenario B: Handling Solutions (Reaction/Work-up)

    • Recommendation: Splash Protection (Nitrile) vs. Immersion (Butyl/Laminate). [2]

    • The "Splash" Rule: If you are handling it dissolved in acetone or DCM, standard nitrile offers <1 minute of protection.[2] You must use Silver Shield (Laminate) liners under nitrile gloves for prolonged handling or spill cleanup.[2]

    • Why? Aromatic ketones can act as permeation enhancers for other solvents.[2]

Ocular & Face Protection[2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vent). [2]

  • Contraindication: Do not rely on safety glasses. Liquid splashes of ketone solutions can bypass the gaps in safety glasses.[2]

  • Face Shield: Mandatory if handling volumes >500mL or conducting exothermic additions.[2]

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary Control: If weighing outside a hood (strongly discouraged), use a P100 HEPA filtered half-mask .[2] Do not use N95s for organic vapors.[2]

Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to minimize "transient exposure"—the accidental spread of chemicals from glove to handle to face.[2]

Phase 1: Preparation & Weighing
  • Donning Sequence: Lab coat (buttoned)

    
     Laminate liner (optional) 
    
    
    
    Nitrile Glove 1
    
    
    Nitrile Glove 2
    
    
    Goggles.[2]
  • Static Control: Use an antistatic gun or ionizer if the solid is fluffy/static-prone to prevent dispersal.[2]

  • Weighing: Perform inside the fume hood. If the balance is external, use a secondary containment tray and a closed weighing vessel (tare the vial, add solid in hood, cap, weigh outside).

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[2]

  • Temperature Management: If the reaction is exothermic, ensure the cooling bath is active before addition. Warm ketones have significantly higher vapor pressures.[2]

  • Glove Check: Inspect fingertips for "rippling" (a sign of ketone-induced swelling).[2] If observed, reglove immediately.[2][3]

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the work area with a solvent-compatible wipe (ethanol or isopropanol is usually effective for cleaning surfaces, but treat the waste as hazardous).[2]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).[2]

    • Remove goggles (handle by straps).[2]

    • Remove lab coat.[2]

    • Remove inner gloves.[2]

    • Wash hands with soap and water for 20 seconds. (Alcohol gels are insufficient for removing lipophilic ketones).[2]

Part 4: Emergency & Disposal Logic

Visualization: Spill Response Decision Tree

This diagram outlines the immediate decision logic for a spill, ensuring you do not become a casualty while attempting cleanup.[2]

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Minor Solid (<10g) Assess->SmallSolid Powder/Solid LargeLiq Liquid/Solution (>100mL) Assess->LargeLiq Liquid/Solvent PPE_Check PPE Adequate? (Goggles + Double Nitrile) SmallSolid->PPE_Check LargeLiq->PPE_Check Evacuate EVACUATE LAB Call EHS PPE_Check->Evacuate No / Unsure Clean_Solid Wet Wipe Method (Avoid Dust) PPE_Check->Clean_Solid Yes Clean_Liq Absorb with Vermiculite (Do NOT use paper towels) PPE_Check->Clean_Liq Yes (if trained) Disposal Seal in HazWaste Bag Label: 'Ketone Waste' Clean_Solid->Disposal Clean_Liq->Disposal

Figure 1: Decision logic for spill response. Note that paper towels are discouraged for large liquid spills as they increase surface area for evaporation; inert absorbents (vermiculite/sand) are safer.

Disposal Specifications
  • Waste Stream: Non-Halogenated Organic Solvent Waste. [2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as ketones can form unstable intermediates or generate heat.[2]

  • Labeling: Explicitly list "1-(4-Isopropoxyphenyl)propan-1-one" on the tag.[2] Do not just write "Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(4-isopropoxyphenyl)propan-1-one.[2] (General Hazard Classifications for Propiophenones). Retrieved from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.